molecular formula C8H14Cl2N2O B1434502 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride CAS No. 1864062-33-8

3-(1,3-Oxazol-5-YL)piperidine dihydrochloride

Cat. No.: B1434502
CAS No.: 1864062-33-8
M. Wt: 225.11 g/mol
InChI Key: OYUJSVODSWLBOB-UHFFFAOYSA-N
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Description

3-(1,3-Oxazol-5-YL)piperidine dihydrochloride is a useful research compound. Its molecular formula is C8H14Cl2N2O and its molecular weight is 225.11 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-piperidin-3-yl-1,3-oxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-2-7(4-9-3-1)8-5-10-6-11-8;;/h5-7,9H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUJSVODSWLBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CN=CO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-(1,3-Oxazol-5-YL)piperidine Dihydrochloride: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(1,3-oxazol-5-YL)piperidine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. The guide details the structural features, synthesis, and potential therapeutic applications of this molecule, positioning it as a valuable building block for the development of novel therapeutic agents. Its unique combination of a piperidine ring and an oxazole moiety offers a versatile scaffold for targeting a range of biological pathways. This document serves as a critical resource for researchers engaged in the exploration of new chemical entities for unmet medical needs.

Introduction: The Emergence of Oxazole-Piperidine Scaffolds in Medicinal Chemistry

The confluence of piperidine and oxazole rings within a single molecular entity has given rise to a class of compounds with considerable therapeutic potential. The piperidine moiety, a ubiquitous feature in many natural products and synthetic drugs, often imparts favorable pharmacokinetic properties, including improved solubility and bioavailability. Concurrently, the 1,3-oxazole ring serves as a versatile pharmacophore, capable of engaging in various biological interactions and contributing to the overall activity of the molecule. The subject of this guide, this compound, exemplifies the strategic combination of these two important heterocyclic systems. Its dihydrochloride salt form enhances aqueous solubility and stability, rendering it suitable for a variety of experimental and developmental applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 1864062-33-8[1]
Molecular Formula C₈H₁₄Cl₂N₂O[2]
Molecular Weight 225.12 g/mol [2]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in water (as the dihydrochloride salt)General knowledge
Predicted XlogP 0.5[2]

Synthesis and Structural Elucidation

The synthesis of 3-(1,3-oxazol-5-YL)piperidine typically involves the construction of the oxazole ring onto a pre-existing piperidine scaffold. A common and effective method for the formation of 5-substituted 1,3-oxazoles is the Van Leusen reaction.[3][4] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with an aldehyde, leading to the formation of the oxazole ring.

Proposed Synthetic Pathway

A plausible synthetic route to 3-(1,3-oxazol-5-YL)piperidine initiates with a suitably protected piperidine-3-carbaldehyde. The protection of the piperidine nitrogen, for instance with a Boc (tert-butoxycarbonyl) group, is crucial to prevent side reactions. The subsequent Van Leusen reaction with TosMIC, followed by deprotection of the piperidine nitrogen and salt formation, would yield the desired dihydrochloride salt.

Synthetic Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: Van Leusen Oxazole Synthesis cluster_2 Step 3: Deprotection and Salt Formation Piperidine-3-carbaldehyde Piperidine-3-carbaldehyde Boc-piperidine-3-carbaldehyde Boc-piperidine-3-carbaldehyde Piperidine-3-carbaldehyde->Boc-piperidine-3-carbaldehyde (Boc)2O, Base Boc-3-(1,3-oxazol-5-yl)piperidine Boc-3-(1,3-oxazol-5-yl)piperidine Boc-piperidine-3-carbaldehyde->Boc-3-(1,3-oxazol-5-yl)piperidine TosMIC, K2CO3, MeOH 3-(1,3-oxazol-5-yl)piperidine 3-(1,3-oxazol-5-yl)piperidine Boc-3-(1,3-oxazol-5-yl)piperidine->3-(1,3-oxazol-5-yl)piperidine HCl in Dioxane 3-(1,3-oxazol-5-yl)piperidine\ndihydrochloride 3-(1,3-oxazol-5-yl)piperidine dihydrochloride 3-(1,3-oxazol-5-yl)piperidine->3-(1,3-oxazol-5-yl)piperidine\ndihydrochloride Excess HCl

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Van Leusen Oxazole Synthesis

The following is a generalized, step-by-step methodology for the Van Leusen reaction, which is a cornerstone for the synthesis of the title compound.

  • Reaction Setup: To a solution of N-Boc-piperidine-3-carbaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq).

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.

  • Reaction Progression: Stir the mixture at reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(1,3-oxazol-5-yl)piperidine.

  • Deprotection and Salt Formation: Dissolve the purified product in a suitable solvent such as dioxane or diethyl ether, and treat with an excess of hydrochloric acid (e.g., 4M HCl in dioxane) to effect deprotection and precipitation of the dihydrochloride salt.

  • Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Structural Characterization

The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would reveal characteristic signals for the protons on the piperidine and oxazole rings. The protons adjacent to the nitrogen in the piperidine ring would appear as broad multiplets, while the oxazole protons would present as distinct singlets or doublets in the aromatic region.

    • ¹³C NMR spectroscopy would show the corresponding carbon signals, with the carbons of the oxazole ring appearing at lower field due to their aromaticity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretches of the piperidinium ion, C-H stretches of the aliphatic and aromatic rings, and C=N and C-O stretches of the oxazole ring.

Potential Applications in Drug Discovery

The 3-(1,3-oxazol-5-YL)piperidine scaffold is a promising starting point for the development of novel therapeutics across various disease areas. The inherent properties of the oxazole and piperidine rings suggest a range of potential biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of oxazole derivatives as anticancer agents.[3] The oxazole ring can act as a bioisostere for other functional groups, enabling interactions with key biological targets such as kinases and other enzymes involved in cell proliferation and survival. The piperidine moiety can be functionalized to modulate solubility, cell permeability, and target engagement.

Antimicrobial Properties

The search for new antimicrobial agents is a global health priority. Oxazole-containing compounds have demonstrated activity against a variety of bacterial and fungal pathogens. The 3-(1,3-oxazol-5-YL)piperidine scaffold could be elaborated to generate novel antimicrobial candidates with improved potency and a reduced propensity for resistance development.

Neurological Disorders

The piperidine ring is a common feature in many centrally acting drugs. Its ability to cross the blood-brain barrier makes it an attractive component for compounds targeting neurological disorders. The incorporation of the oxazole ring can provide additional interaction points with neurological targets, potentially leading to the development of novel treatments for conditions such as Alzheimer's disease, depression, and epilepsy.

Potential_Applications cluster_core Core Scaffold cluster_applications Therapeutic Areas 3-(1,3-Oxazol-5-YL)piperidine 3-(1,3-Oxazol-5-YL)piperidine Oncology Oncology 3-(1,3-Oxazol-5-YL)piperidine->Oncology Kinase Inhibition, Apoptosis Induction Infectious Diseases Infectious Diseases 3-(1,3-Oxazol-5-YL)piperidine->Infectious Diseases Antibacterial, Antifungal Neurology Neurology 3-(1,3-Oxazol-5-YL)piperidine->Neurology CNS Penetration, Receptor Modulation

Caption: Potential therapeutic applications of the 3-(1,3-oxazol-5-YL)piperidine scaffold.

Conclusion and Future Directions

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the favorable properties of its constituent heterocyclic rings, makes it an attractive starting point for the development of new chemical entities. Future research efforts should focus on the synthesis of analog libraries to explore the structure-activity relationships around this scaffold. Further biological evaluation in a range of disease models will be crucial to fully elucidate the therapeutic potential of this promising compound class.

References

  • Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. PubMed Central. Retrieved from [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • This compound. PubChem. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitor. CNR-IRIS. Retrieved from [Link]

  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. PMC - NIH. Retrieved from [Link]

  • Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride (CAS No. 1864062-33-8)

Author: BenchChem Technical Support Team. Date: February 2026

A Keystone Scaffold for Modern Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride, a heterocyclic compound poised for significant interest in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical properties, potential pharmacological applications, and the analytical methodologies crucial for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.

Introduction: The Scientific Rationale for this compound

The molecular architecture of this compound marries two privileged heterocyclic scaffolds: piperidine and oxazole. This combination is not arbitrary; it is a deliberate design choice rooted in the principles of medicinal chemistry, particularly the concept of bioisosterism.

  • The Piperidine Moiety: The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Its saturated, six-membered ring structure provides a three-dimensional framework that can effectively orient functional groups to interact with biological targets.[1] Furthermore, the basic nitrogen atom of the piperidine ring is often crucial for forming salt bridges or hydrogen bonds with receptors and enzymes, and it can significantly influence a compound's pharmacokinetic properties, such as solubility and membrane permeability.[2]

  • The Oxazole Ring: The 1,3-oxazole ring is a five-membered aromatic heterocycle that serves as a versatile bioisostere for amide and ester functionalities.[3] This is a critical attribute in drug design, as amides and esters are susceptible to hydrolysis by metabolic enzymes, leading to poor bioavailability. The oxazole ring, being more resistant to metabolic degradation, can enhance the pharmacokinetic profile of a drug candidate.[3] Moreover, oxazole-containing compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4]

The strategic fusion of these two scaffolds in 3-(1,3-Oxazol-5-YL)piperidine suggests a molecule with the potential for favorable drug-like properties and a diverse range of biological activities. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for in vitro screening and formulation development.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not widely available in the public domain, we can predict its key characteristics based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationSource/Rationale
CAS Number 1864062-33-8Public Record
Molecular Formula C₈H₁₄Cl₂N₂OPublic Record
Molecular Weight 225.12 g/mol Calculated
Appearance White to off-white solidTypical for dihydrochloride salts of small molecules.[5]
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol).The dihydrochloride salt form significantly increases aqueous solubility.
pKa The piperidine nitrogen is basic and will be protonated at physiological pH. The oxazole nitrogen is weakly basic.General knowledge of amine and oxazole chemistry.[3][6]
Predicted Spectroscopic Data

The characterization of this compound would rely on a suite of standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the piperidine and oxazole protons. The protons on the piperidine ring would appear in the aliphatic region (typically δ 1.5-3.5 ppm), with their chemical shifts and coupling patterns providing information about their stereochemical environment.[7] The oxazole ring protons would resonate in the aromatic region (typically δ 7.0-8.5 ppm).[5]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data, with distinct signals for the carbons of the piperidine and oxazole rings. The chemical shifts would be indicative of the electronic environment of each carbon atom.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.[8] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would display characteristic absorption bands for the N-H and C-H stretching vibrations of the piperidine ring, as well as vibrations associated with the C=N and C-O bonds of the oxazole ring.[9][10]

Proposed Synthetic Protocol: A Pathway to this compound

While a specific patented synthesis for this exact CAS number is not readily found in the public domain, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and published procedures for analogous compounds. A logical retrosynthetic analysis suggests that the target molecule can be constructed from a suitably protected piperidine precursor and a fragment that can be cyclized to form the oxazole ring.

A key intermediate in this proposed synthesis is N-Boc-3-(1,3-oxazol-5-yl)piperidine. The Boc (tert-butoxycarbonyl) protecting group is widely used for the piperidine nitrogen due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

Retrosynthetic Analysis

G Target This compound Intermediate1 N-Boc-3-(1,3-oxazol-5-yl)piperidine Target->Intermediate1 Boc Deprotection (HCl) Intermediate2 N-Boc-3-formylpiperidine Intermediate1->Intermediate2 Oxazole Formation (e.g., with TosMIC) StartingMaterial N-Boc-3-piperidinemethanol Intermediate2->StartingMaterial Oxidation

Figure 1: Retrosynthetic analysis of this compound.
Step-by-Step Experimental Protocol

Step 1: Oxidation of N-Boc-3-piperidinemethanol to N-Boc-3-formylpiperidine

  • To a solution of N-Boc-3-piperidinemethanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a mild oxidizing agent like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) (1.1 equivalents).

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-formylpiperidine.

Step 2: Formation of the Oxazole Ring

  • To a solution of N-Boc-3-formylpiperidine (1 equivalent) and tosylmethyl isocyanide (TosMIC) (1.1 equivalents) in a polar aprotic solvent like methanol or ethanol, add a base such as potassium carbonate (2 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield N-Boc-3-(1,3-oxazol-5-yl)piperidine.

Step 3: Boc Deprotection and Salt Formation

  • Dissolve the N-Boc-3-(1,3-oxazol-5-yl)piperidine (1 equivalent) in a suitable solvent such as dioxane or methanol.

  • Add a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M) or ethereal HCl (excess, typically 2-3 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature. The deprotection is usually rapid and can be monitored by TLC.[11]

  • The product, this compound, will often precipitate out of the solution.

  • Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to obtain the final product.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Oxazole Formation cluster_2 Step 3: Deprotection & Salt Formation Start N-Boc-3-piperidinemethanol Aldehyde N-Boc-3-formylpiperidine Start->Aldehyde DMP or PCC Aldehyde2 N-Boc-3-formylpiperidine Oxazole N-Boc-3-(1,3-oxazol-5-yl)piperidine Aldehyde2->Oxazole TosMIC, K₂CO₃ Oxazole2 N-Boc-3-(1,3-oxazol-5-yl)piperidine FinalProduct 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride Oxazole2->FinalProduct HCl in Dioxane

Figure 2: Proposed synthetic workflow for this compound.

Potential Pharmacological Applications and In Vitro Evaluation

The structural motifs of this compound suggest several promising avenues for pharmacological investigation.

Central Nervous System (CNS) Disorders

Given the prevalence of the piperidine scaffold in CNS-active drugs, this compound is a prime candidate for screening against a panel of CNS targets.[1][2] Potential areas of interest include:

  • Neurotransmitter Reuptake Inhibition: The piperidine moiety is present in several selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs).

  • Receptor Modulation: It could be evaluated for its affinity and functional activity at various G-protein coupled receptors (GPCRs) such as dopamine, serotonin, and opioid receptors.

  • Ion Channel Modulation: The compound could be screened for activity against various ion channels implicated in neurological disorders.

Proposed In Vitro Assay: Radioligand Binding Assay for CNS Receptor Screening

A foundational step in characterizing the CNS activity of a novel compound is to assess its binding affinity for a panel of relevant receptors.

Objective: To determine the binding affinity (Ki) of this compound for a specific CNS receptor (e.g., dopamine D2 receptor, serotonin 5-HT2A receptor).

Materials:

  • Cell membranes expressing the target receptor.

  • A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-spiperone for D2 receptors).

  • Test compound: this compound.

  • Assay buffer (e.g., Tris-HCl buffer with appropriate salts).

  • Scintillation cocktail and a liquid scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound or a known competitor (for determining non-specific binding).

  • Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabel).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Anti-inflammatory and Anti-cancer Applications

The oxazole moiety is a key component of several compounds with demonstrated anti-inflammatory and anti-cancer properties.[4]

  • Enzyme Inhibition: Oxazole derivatives have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). They have also been investigated as inhibitors of kinases implicated in cancer progression.

  • Tubulin Polymerization Inhibition: Some oxadiazole-containing piperidine derivatives have been identified as inhibitors of tubulin polymerization, a validated anti-cancer mechanism.[12]

Proposed In Vitro Assay: Cell Proliferation Assay (e.g., MTT Assay)

To assess the potential anti-cancer activity of the compound, a cell proliferation assay is a standard initial screen.

Objective: To determine the concentration-dependent effect of this compound on the viability of a cancer cell line.

Materials:

  • A cancer cell line of interest (e.g., a human breast cancer cell line like MCF-7).

  • Complete cell culture medium.

  • Test compound: this compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • A multi-well plate reader.

Protocol:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to a purple formazan product.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Safety and Handling

As a dihydrochloride salt of a piperidine derivative, this compound should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a promising molecular scaffold for the development of novel therapeutics. Its rational design, combining the favorable properties of the piperidine and oxazole rings, suggests a high potential for biological activity in areas such as CNS disorders, inflammation, and oncology. This guide provides a foundational framework for researchers to embark on the synthesis, characterization, and pharmacological evaluation of this and related compounds. The proposed protocols offer a starting point for a systematic investigation into the therapeutic potential of this intriguing molecule.

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  • Kato, E., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1251–1258. [Link]

  • (PDF) In vitro receptor binding assays. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Gribanov, A. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(19), 11639. [Link]

  • Ikhsan, K., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 30(22), 4861. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. (n.d.). Retrieved January 29, 2026, from [Link]

  • How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Ismael, Q. M., Alrammahi, F. A., & Abood, Z. H. (2016). Synthesis and characterization of new heterocyclic compounds containing imidazolodine, triazolidine-3-thion, oxazepine derivatives and studding the biological activity. International Journal of Science and Research, 5(4), 1334-1341.
  • Stepan, A. F., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 24(18), 4445–4449. [Link]

  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]

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In Silico to In Vitro: The Predictive Bioactivity of Oxazole-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted Biological Activity of Oxazole Piperidine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

In the landscape of modern medicinal chemistry, the fusion of oxazole and piperidine rings represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. This guide analyzes the predicted and empirically validated biological activities of these compounds, moving beyond simple screening to explore the structural causality driving their efficacy.

The oxazole moiety serves as a stable, planar hydrogen-bond acceptor/donor mimic for peptide bonds, while the piperidine ring offers a flexible, lipophilic handle often critical for pharmacokinetic (PK) optimization and solubility. Together, they form a synergistic pharmacophore with proven activity in metabolic regulation (GPR119) , oncology (HDAC/Kinase inhibition) , and antimicrobial therapeutics (DNA gyrase inhibition) .

Structural Rationale & SAR Logic

The biological potency of oxazole-piperidine derivatives is not accidental; it is a product of precise Structure-Activity Relationship (SAR) engineering.

The Pharmacophore Synergy
  • The Oxazole Core: Acts as a bioisostere for amide or ester linkages, improving metabolic stability against hydrolysis while maintaining hydrogen-bonding capability. It often engages in

    
     stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor binding pockets.
    
  • The Piperidine Tail: Provides a basic nitrogen center that is protonated at physiological pH, allowing for crucial ionic interactions (salt bridges) with aspartate or glutamate residues in target proteins (e.g., Asp112 in Acetylcholinesterase).

  • The Linker: The spatial arrangement between these two rings determines selectivity. Rigid linkers favor GPCRs, while flexible alkyl linkers are often seen in enzyme inhibitors.

Visualization: Pharmacophore Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic cluster_mods SAR Tuning Oxazole Oxazole Core (Planar, Aromatic) Linker Linker Region (Spacer, Flexibility) Oxazole->Linker C2/C4/C5 Attachment Target_Interaction Target Binding (H-Bonding, Pi-Stacking, Salt Bridge) Oxazole->Target_Interaction Pi-Pi Stacking H-Bond Acceptor Piperidine Piperidine Ring (Basic Amine, Solubilizing) Piperidine->Target_Interaction Ionic Interaction (Asp/Glu residues) Linker->Piperidine N-alkylation/Amide bond Mod1 C2-Aryl Subst. (Potency) Mod1->Oxazole Mod2 N-Subst. (PK/BBB Pen) Mod2->Piperidine

Figure 1: Pharmacophore map detailing the structural roles of the oxazole and piperidine moieties in ligand-target binding.[1]

Predicted & Observed Biological Activities[2][3][4][5]

A. Metabolic Regulation: GPR119 Agonism

One of the most significant applications of oxazole-piperidine derivatives is in the treatment of Type 2 Diabetes via GPR119 activation .

  • Mechanism: GPR119 is a G

    
    s-coupled GPCR expressed in pancreatic 
    
    
    
    -cells and intestinal L-cells. Agonism leads to elevated cAMP levels, triggering glucose-dependent insulin secretion (GSIS).
  • Key Compound: 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one.[2]

  • Prediction vs. Reality: Computational docking predicts the piperidine nitrogen forms a salt bridge with the conserved receptor aspartate, while the oxazole occupies a hydrophobic pocket.

B. Oncology: Kinase and HDAC Inhibition
  • Histone Deacetylase (HDAC): Oxazole-piperidine hydroxamates have shown high potency against HDAC1 and HDAC6. The piperidine acts as the "cap" group, interacting with the rim of the enzyme's active site, while the oxazole serves as the linker to the zinc-binding group.

  • VEGFR-2: Oxazolo[5,4-d]pyrimidines inhibit angiogenesis by targeting the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor-2.

C. Antimicrobial: DNA Gyrase Inhibition[5]
  • Target: Bacterial DNA Gyrase B subunit.

  • Activity: Derivatives have demonstrated MIC values < 1

    
    g/mL against MRSA and E. coli. The oxazole ring mimics the interaction of the adenine ring of ATP, competitively inhibiting the enzyme.
    
Data Summary: Comparative Potency
Target ClassSpecific TargetRepresentative MechanismPredicted Binding Affinity (

G)
Key Reference
Metabolic GPR119cAMP accumulation, Insulin secretion-9.5 to -11.2 kcal/mol[1, 3]
Oncology HDAC6Zinc chelation, Apoptosis-8.4 to -10.1 kcal/mol[2]
Antimicrobial DNA GyraseATP Competition-7.8 to -9.2 kcal/mol[4]
Neurology AChEActive site inhibition (CAS)-10.5 kcal/mol[5]

Computational Prediction Methodology

To accurately predict the activity of novel oxazole-piperidine derivatives, a rigorous in silico workflow is required.

Workflow Protocol
  • Ligand Preparation: Generate 3D conformers, correct tautomers (oxazole N3 protonation states), and assign Gasteiger charges.

  • Target Selection: Retrieve crystal structures (e.g., PDB ID: 3V2W for GPR119 homology models) and clean non-standard residues.

  • Molecular Docking: Use AutoDock Vina or Glide. Define the grid box around the active site residues (e.g., catalytic triad).

  • ADMET Profiling: Use SwissADME to predict Lipinski compliance (MW < 500, LogP < 5).

Computational_Workflow Start Library Design (Oxazole-Piperidine Analogs) Prep Ligand Preparation (Energy Min, Tautomers) Start->Prep Dock Molecular Docking (AutoDock/Glide) Prep->Dock Score Scoring & Ranking (Binding Energy < -8 kcal/mol) Dock->Score ADMET ADMET Prediction (SwissADME: BBB, Solubility) Score->ADMET Top 10% Select Lead Selection for Synthesis ADMET->Select Pass Lipinski Rules

Figure 2: Step-by-step computational workflow for filtering high-potency oxazole-piperidine candidates.

Experimental Validation Protocols

A. Synthesis: General Coupling of Piperidine to Oxazole

This protocol describes the synthesis of a 2-substituted oxazole coupled to a piperidine moiety via a nucleophilic aromatic substitution (


), a common route for GPR119 agonists.

Reagents:

  • 2-Chloro-oxazole derivative (Electrophile)

  • 4-Substituted Piperidine (Nucleophile)

  • 
     (Base)
    
  • DMF (Solvent)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the 2-chloro-oxazole derivative (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Addition: Add the piperidine derivative (1.2 equiv) and anhydrous potassium carbonate (

    
    , 2.5 equiv).
    
  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x).

  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo. Purify via silica gel column chromatography to yield the target oxazole-piperidine hybrid.
    
B. Bioassay: GPR119 cAMP Accumulation

To validate the predicted metabolic activity, a functional cAMP assay is the gold standard.

Protocol:

  • Cell Culture: Transfect CHO-K1 cells with human GPR119 plasmid.

  • Seeding: Seed cells at 10,000 cells/well in a 384-well plate. Incubate overnight.

  • Treatment: Treat cells with the synthesized oxazole-piperidine compound (serial dilution 1 nM to 10

    
    M) in the presence of IBMX (phosphodiesterase inhibitor).
    
  • Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE Ultra). Add Europium-labeled cAMP tracer and ULight-labeled anti-cAMP antibody.

  • Analysis: Measure fluorescence resonance energy transfer. Calculate

    
     using non-linear regression (GraphPad Prism).
    

References

  • Sakairi, M., et al. (2012). Synthesis and pharmacological profile of a new selective G protein-coupled receptor 119 agonist. Chemical and Pharmaceutical Bulletin, 60(9), 1093-1095. Link[2]

  • Yang, G., et al. (2016). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds.[3] International Journal of Molecular Sciences, 17(8), 1257. Link

  • Ritter, K., et al. (2012). GPR119 agonists for the treatment of type 2 diabetes and obesity. Journal of Medicinal Chemistry, 55, 5655-5667.
  • Tanitame, A., et al. (2004). Design, synthesis and structure-activity relationship of novel oxazole derivatives as DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry, 12(21), 5515-5524. Link

  • Waiker, D., et al. (2023).[4] Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids... as Potential Multitargeted Ligands for Alzheimer's Disease. ACS Chemical Neuroscience, 14(11), 1980-1995. Link

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3-(1,3-Oxazol-5-YL)piperidine dihydrochloride mechanism of action prediction

Author: BenchChem Technical Support Team. Date: February 2026

<_ A Technical Guide for Predicting the Mechanism of Action of 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride

Executive Summary

The elucidation of a small molecule's mechanism of action (MoA) is a cornerstone of modern drug discovery, transforming promising hits from phenotypic screens into viable therapeutic candidates.[1][2][3][4] This guide provides a comprehensive, technically-grounded framework for predicting and validating the MoA of this compound, a novel compound featuring a piperidine ring linked to an oxazole moiety. These scaffolds are present in numerous pharmacologically active agents, suggesting a rich potential for biological activity.[5][6][7] This document outlines a multi-pronged strategy commencing with computational prediction and progressing through rigorous in vitro and cell-based validation assays. Our approach is designed to be iterative and self-validating, providing researchers with the causal logic behind experimental choices to build a robust MoA hypothesis.

Introduction: The Imperative of MoA Determination

Phenotypic drug discovery (PDD) has re-emerged as a powerful engine for identifying first-in-class medicines by focusing on a desired biological outcome rather than a predetermined molecular target.[1][8] However, the success of a PDD campaign hinges on the subsequent "target deconvolution" or MoA elucidation phase.[9][10] Understanding how a compound exerts its effect is critical for lead optimization, predicting potential on- and off-target toxicities, and developing pharmacodynamic biomarkers for clinical translation.[9]

The subject of this guide, this compound, combines two privileged heterocyclic structures. Piperidine derivatives are found in over twenty classes of pharmaceuticals, while the oxazole ring is a key motif in natural products and synthetic drugs with a wide array of biological activities, including kinase inhibition and anti-inflammatory effects.[5][6] This structural composition suggests several plausible, yet unconfirmed, biological targets. This guide provides a systematic workflow to unravel its specific MoA.

Phase 1: In Silico Target Prediction and Hypothesis Generation

The most resource-effective first step in MoA prediction is the use of computational, or in silico, methods.[11] These approaches leverage the compound's structure to predict potential protein targets by comparing it to databases of known ligand-target interactions.

Causality of Approach

By starting with computational methods, we can generate a tractable number of high-probability hypotheses before committing to resource-intensive wet lab experiments. This strategy uses existing knowledge to guide experimental design, increasing the probability of success.

Core In Silico Methodologies

A robust computational workflow should integrate multiple algorithms to build confidence in the predictions.

  • Similarity-Based Prediction: This method operates on the principle that structurally similar molecules often share biological targets. The Tanimoto coefficient is a common metric for quantifying structural similarity. The structure of this compound would be used as a query against databases like ChEMBL and PubChem to identify known drugs or probes with high similarity, thereby inferring potential targets.

  • Network-Based Inference: Methods like Balanced Substructure-Drug-Target Network-Based Inference (bSDTNBI) construct complex networks linking chemical substructures to known drug targets.[12][13] This can reveal non-obvious connections and predict polypharmacology—the ability of a drug to bind to multiple targets.[11] The oxazole and piperidine moieties would be key substructures for this analysis.

  • Pharmacophore Modeling and Docking: Based on initial predictions, 3D pharmacophore models can be generated to define the essential features for binding. These models are then used to perform molecular docking simulations against crystal structures of the predicted target proteins (e.g., kinases, GPCRs) from the Protein Data Bank (PDB). This provides a structural hypothesis for the binding interaction and can help prioritize targets.

Data Presentation & Initial Hypotheses

The output of the in silico phase should be a ranked list of potential molecular targets.

Predicted Target Class Specific Example(s) Prediction Method(s) Confidence Score Rationale / Next Steps
KinasesABL1, SRC, LCKSimilarity Search, Network InferenceHighThe oxazole motif is common in kinase inhibitors.[6] Proceed to kinome-wide binding/activity screen.
GPCRsDopamine D2, Serotonin 5-HT1ASimilarity Search (to antipsychotics)MediumPiperidine is a core scaffold for many CNS-active GPCR ligands.[14] Proceed to broad GPCR binding panel.
Ion ChannelsT-type Calcium ChannelsPharmacophore ModelingLow-MediumCertain piperidine derivatives are known channel blockers.[15] Proceed to functional ion channel assays.
Other EnzymesFAAH, MAGLDocking, Network InferenceLowExplore based on unique structural features not common in kinase/GPCR ligands.

Phase 2: Experimental Target Deconvolution & Validation

With a set of prioritized hypotheses, the next phase is to identify the direct physical binding partners of the compound in a biological system. This is a critical step to move from prediction to empirical evidence.

Overall Workflow for Target Identification

The following diagram outlines a logical flow for identifying and validating the molecular target(s) of our compound of interest.

MoA_Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Pathway Analysis cluster_3 Phase 4: MoA Hypothesis in_silico In Silico Target Prediction (Similarity, Network, Docking) affinity Affinity Chromatography- Mass Spectrometry in_silico->affinity Hypotheses Guide Bait Design cetsa Cellular Thermal Shift Assay (CETSA) in_silico->cetsa Guides Target Selection phenotypic Phenotypic Screening (Optional Starting Point) phenotypic->affinity binding Biochemical Binding Assays (Kd Determination) affinity->binding Identified Hits cetsa->binding Validated Hits functional Functional Assays (Enzymatic, Second Messenger) binding->functional Confirm Target Engagement pathway Cellular Pathway Analysis (Western Blot, Transcriptomics) functional->pathway Confirm Cellular Effect moa Integrated Mechanism of Action Hypothesis pathway->moa

Caption: Integrated workflow for MoA prediction and validation.

Unbiased Target Identification Methods

To cast a wide net and identify targets that may not have been predicted computationally, unbiased approaches are employed.

This is a classic and powerful technique for isolating binding partners from a complex protein mixture.[16]

Causality: By immobilizing the compound on a solid support, it can be used as "bait" to capture interacting proteins from a cell lysate. This physically isolates potential targets for definitive identification by mass spectrometry.[17]

Protocol: Photo-Affinity Chromatography

  • Probe Synthesis: Synthesize an analogue of 3-(1,3-Oxazol-5-YL)piperidine with a linker arm, a biotin tag (for purification), and a photo-activatable crosslinker (e.g., diazirine or benzophenone). This is crucial for capturing transient or weak interactions.[16]

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).

  • Incubation: Incubate the cell lysate with the synthesized probe. A parallel incubation with a non-biotinylated competitor (the original compound) is essential to identify specific binders.

  • UV Crosslinking: Expose the mixture to UV light to covalently link the probe to its binding partners.[16]

  • Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe and its covalently bound proteins.

  • Washing & Elution: Perform stringent washing steps to remove non-specific proteins. Elute the captured proteins from the beads.

  • Mass Spectrometry: Digest the eluted proteins with trypsin and identify the resulting peptides using LC-MS/MS. Proteins that are significantly enriched in the probe sample compared to the competitor control are considered high-confidence hits.

CETSA is an invaluable method for confirming direct target engagement within intact cells, providing physiological relevance.[18][19][20]

Causality: The binding of a ligand to its target protein typically increases the protein's thermal stability.[18][21][22] CETSA leverages this principle by heating cell lysates or intact cells treated with the compound and measuring the amount of soluble protein remaining at different temperatures. A target protein will remain soluble at higher temperatures in the presence of its binding ligand.[20][21]

Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.

  • Lysis & Centrifugation: Lyse the cells via freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by high-speed centrifugation.

  • Protein Quantification: Collect the supernatant and quantify the amount of a specific, hypothesized target protein (from Phase 1) in the soluble fraction using Western Blotting.

  • Data Analysis: Plot the relative amount of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and direct binding.[18]

Phase 3: Validating Function and Elucidating Pathways

Once high-confidence targets are identified, the focus shifts to validating their functional relevance and mapping the downstream signaling consequences.

Target-Specific Functional Assays

The choice of assay is dictated by the class of protein identified.

  • If the target is a Kinase: A kinome-wide activity screen is the logical next step. Services like KINOMEscan® or AssayQuant's KinSight™ can profile the compound against hundreds of kinases to determine its selectivity profile and potency (IC50 or Kd values).[23][24][25] This is crucial for understanding both on-target efficacy and potential off-target liabilities.[25]

  • If the target is a GPCR: Functional assays measuring downstream second messengers are required.[26][27][28][29] For example, if the target is a Gs-coupled receptor, a cAMP accumulation assay would be performed. For a Gq-coupled receptor, an IP1 or calcium flux assay would be appropriate.[26][28]

  • If the target is an Enzyme: A direct enzymatic assay should be developed to measure the inhibition or activation of the purified protein by the compound, allowing for the determination of an IC50 value and investigation of the mode of inhibition (e.g., competitive, non-competitive).

Cellular Pathway Analysis

Confirming that target engagement in a cell leads to the expected downstream biological effects is the final step in building a cohesive MoA.

Protocol: Western Blotting for Pathway Modulation

  • Cell Treatment: Treat a relevant cell line with the compound at various concentrations and time points.

  • Hypothesis-Driven Analysis: Based on the validated target, select key downstream signaling nodes to probe. For example, if the compound inhibits a kinase in the MAPK pathway (e.g., MEK), probe for changes in the phosphorylation status of its substrate, ERK.

  • Lysate & Blotting: Prepare cell lysates and perform Western blotting using phospho-specific antibodies for the proteins of interest.

  • Analysis: Quantify band intensities to determine if the compound modulates the signaling pathway as predicted by its target engagement.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by our compound if its target is identified as a receptor tyrosine kinase (RTK).

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound 3-(1,3-Oxazol-5-YL)piperidine RTK Receptor Tyrosine Kinase (RTK) Compound->RTK Inhibition GRB2 GRB2/SOS RTK->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Hypothetical inhibition of an RTK signaling pathway.

Conclusion: Synthesizing an Integrated MoA Hypothesis

The culmination of this multi-phase investigation is an integrated MoA hypothesis that is supported by computational, biochemical, and cellular data. For this compound, a successful investigation would result in a statement such as:

"this compound is a potent and selective inhibitor of Kinase X (Kd = 50 nM). It binds directly to Kinase X in cells, leading to its thermal stabilization. This engagement results in the inhibition of the Y signaling pathway, as evidenced by a dose-dependent decrease in the phosphorylation of protein Z, ultimately leading to an anti-proliferative phenotype in cancer cell lines."

This evidence-based approach provides the necessary foundation for advancing a compound through the drug discovery pipeline, transforming a chemical structure into a well-understood therapeutic candidate.

References

  • Synthesis and pharmacological evaluation of 3-[5-(aryl-[6][15][30]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents. (n.d.). Arabian Journal of Chemistry. Retrieved from

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.
  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (n.d.). NIH.
  • Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model. (n.d.). ResearchGate. Retrieved from [Link]

  • Combining experimental strategies for successful target deconvolution. (n.d.). ResearchGate. Retrieved from [Link]

  • In silico prediction of chemical mechanism of action via an improved network-based inference method. (n.d.). PMC - NIH. Retrieved from [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. (2023, June 1). PMC - NIH. Retrieved from [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. (2015, November 15). PubMed. Retrieved from [Link]

  • Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. (n.d.). PMC - PubMed Central. Retrieved from [Link]

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  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025, February 19). RSC Publishing. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved from [Link]

  • Target deconvolution techniques in modern phenotypic profiling. (2013, January 18). PMC - NIH. Retrieved from [Link]

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  • Tools for GPCR drug discovery. (n.d.). PMC - NIH. Retrieved from [Link]

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  • CETSA. (n.d.). Retrieved from [Link]

  • Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. (2020, December 10). Books. Retrieved from [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role. (2026, January 18). Chemspace. Retrieved from [Link]

  • In Silico Prediction of Mechanism of Action for Cancer Therapeutics. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (n.d.). Frontiers. Retrieved from [Link]

  • Quantitative Determination of Protein–Ligand Affinity by Size Exclusion Chromatography Directly Coupled to High-Resolution Native Mass Spectrometry. (n.d.). ACS Publications. Retrieved from [Link]

  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (n.d.). Al-Ahliyya Amman University. Retrieved from [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025, April 24). Technology Networks. Retrieved from [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). Retrieved from [Link]

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  • Development of a target identification approach using native mass spectrometry. (2021, January 7). Retrieved from [Link]

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  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors: Drug–Target Interactions. (2018, February 19). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. (2025, August 7). Retrieved from [Link]

  • Small molecule target identification using photo-affinity chromatography. (2019, March 15). PMC - NIH. Retrieved from [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). ResearchGate. Retrieved from [Link]

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  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. (n.d.). PubMed Central. Retrieved from [Link]

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A Technical Guide to Bioactive Piperidine-Oxazole Scaffolds: Synthesis, Activity, and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of piperidine and oxazole rings creates a class of heterocyclic scaffolds with immense potential in medicinal chemistry. The piperidine ring, a ubiquitous motif in pharmaceuticals, offers metabolic stability and modulates physicochemical properties, while the oxazole ring, a five-membered heterocycle, is a key component in numerous natural products with diverse bioactivities.[1][2][3][4] This technical guide provides an in-depth review of bioactive piperidine-oxazole scaffolds, navigating their synthetic pathways, exploring their diverse pharmacological activities, and charting future directions in drug discovery. We will delve into the causal relationships behind synthetic strategies, present validated experimental protocols, and visualize key concepts to empower researchers in this dynamic field.

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" serve as versatile templates for building molecules with favorable drug-like properties. Both piperidine and oxazole independently hold this status.

  • The Piperidine Moiety: This saturated six-membered nitrogen-containing heterocycle is a cornerstone of medicinal chemistry, found in over twenty classes of pharmaceuticals.[1][3] Its presence often enhances metabolic stability, improves absorption, distribution, metabolism, and excretion (ADME) properties, and allows for precise three-dimensional orientation of substituents to interact with biological targets.[5] Piperidine derivatives have demonstrated a vast range of pharmacological effects, including anticancer, anti-Alzheimer's, antimicrobial, and analgesic activities.[6][7][8][9]

  • The Oxazole Moiety: Oxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom. This scaffold is a constituent of many marine-derived natural products and exhibits a broad spectrum of biological activities, including antibacterial, antiviral, cytotoxic, and anti-inflammatory properties.[2][4][10][11] The oxazole ring can act as a bioisostere for amide or ester groups, conferring conformational rigidity and participating in crucial hydrogen bonding and π-stacking interactions.

The combination of these two potent moieties into a single piperidine-oxazole scaffold creates a hybrid structure with significant therapeutic promise. This guide explores the synthesis and biological evaluation of these synergistic constructs.

Synthetic Strategies: Building the Core Scaffold

The construction of piperidine-oxazole scaffolds requires strategic synthetic planning. The choice of methodology is dictated by the desired substitution pattern and stereochemistry, which are critical for biological activity. The primary approaches involve either forming the oxazole ring onto a pre-existing piperidine or vice-versa.

Key Synthetic Pathways

Several reliable methods have been established for the synthesis of oxazoles, which can be adapted for piperidine-containing starting materials.

  • Robinson-Gabriel Cyclization: This classic method involves the cyclodehydration of an α-acylamino ketone. In the context of our scaffold, a piperidine-derived amino acid can be acylated and then cyclized to form the oxazole ring.

  • Van Leusen Reaction: This reaction utilizes tosylmethyl isocyanide (TosMIC) to react with an aldehyde, forming the oxazole ring in a one-pot procedure. A piperidine-containing aldehyde is a key starting material for this approach.

  • Cook-Heilbron Synthesis: This pathway involves the reaction of an α-aminonitrile with an aldehyde or ketone.

The causality behind choosing a specific pathway often relates to the availability of starting materials and the tolerance of other functional groups on the piperidine ring. For instance, the Van Leusen reaction is often preferred for its mild conditions and operational simplicity.

Workflow for Scaffold Synthesis and Evaluation

The discovery process for new bioactive piperidine-oxazole compounds follows a logical progression from synthesis to biological validation.

G cluster_0 Phase 1: Synthesis & Design cluster_1 Phase 2: Purification & Characterization cluster_2 Phase 3: Biological Evaluation cluster_3 Phase 4: Advanced Studies A Scaffold Design (In Silico Modeling) B Precursor Synthesis (Piperidine & Oxazole Fragments) A->B C Scaffold Assembly (e.g., Cyclization) B->C D Chromatography (Purification) C->D E Structural Analysis (NMR, MS) D->E F Primary Screening (In Vitro Assays) E->F G Hit Identification F->G H SAR Studies (Lead Optimization) G->H I Mechanism of Action (MOA) H->I J In Vivo Testing I->J J->A Iterative Redesign

Caption: Drug discovery workflow for piperidine-oxazole scaffolds.

Pharmacological Activities and Structure-Activity Relationships (SAR)

The true value of the piperidine-oxazole scaffold lies in its broad range of biological activities. Structure-Activity Relationship (SAR) studies are crucial for optimizing these activities by systematically modifying the scaffold's substituents.[12]

Anticancer Activity

Piperidine-oxazole derivatives have shown significant promise as anticancer agents by targeting various molecular pathways.[9] For example, certain derivatives act as potent kinase inhibitors, a key class of cancer therapeutics.

  • Mechanism Insight: Many kinases are implicated in cancer cell proliferation and survival. Piperidine-oxazole scaffolds can be designed to fit into the ATP-binding pocket of a target kinase, inhibiting its function and halting downstream signaling. The piperidine ring often orients a key pharmacophore, while the oxazole can form critical hydrogen bonds.

G Scaffold Piperidine-Oxazole Inhibitor Scaffold->Block Kinase Target Kinase (e.g., ROCK-II) Pathway Downstream Proliferation Pathway Kinase->Pathway activates ATP ATP ATP->Kinase binds to Apoptosis Cell Cycle Arrest & Apoptosis Pathway->Apoptosis Block->Kinase

Caption: Mechanism of action for a kinase-inhibiting scaffold.

A study on indazole piperidine inhibitors targeting ROCK-II, a serine-threonine kinase, highlighted the importance of specific substitutions.[13] While not a direct oxazole hybrid, the principles of targeting kinases are transferable. Analogs with a 2-amino substitution showed high potency but also inhibited CYP3A4, indicating a need for careful optimization to ensure selectivity.[13]

Table 1: Representative SAR Data for Kinase Inhibitors

Compound SeriesTargetKey Structural Features for ActivityIC₅₀ Range
Indazole PiperidinesROCK-II2-amino or 2-hydroxy substitutions on the core13 nM - 100 nM[13]
Furan-pyrazole piperidinesAkt1Furan-pyrazole moiety0.02 - 5.3 µM[14]
Antibacterial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperidine-oxazole scaffolds have emerged as a promising class of antibacterial and antifungal compounds.[2]

  • Mechanism Insight: Some oxazole-containing compounds are known to inhibit DNA gyrase, an essential bacterial enzyme.[2] Others may disrupt cell wall synthesis or interfere with critical metabolic pathways. The piperidine portion can enhance cell penetration and solubility, crucial factors for antibacterial efficacy.

Neurological and CNS Activity

The piperidine scaffold is a well-established pharmacophore for centrally acting agents, including antipsychotics and treatments for neurodegenerative diseases like Alzheimer's.[1][9] The fusion with an oxazole ring can modulate receptor binding affinity and selectivity. For instance, piperidine derivatives are key components in drugs like Donepezil for Alzheimer's therapy.[6]

Experimental Protocols: A Practical Guide

Translating theoretical knowledge into practice requires robust and reproducible experimental protocols. Here, we provide a self-validating, step-by-step methodology for a key synthesis and a primary biological assay.

Protocol: Synthesis of a Piperidine-Oxazole Scaffold via Van Leusen Reaction

Objective: To synthesize a 4-(oxazol-5-yl)piperidine derivative from a piperidine-4-carbaldehyde precursor.

Causality: This protocol is chosen for its reliability and use of commercially available reagents. The Van Leusen reaction provides a direct route to the oxazole ring under relatively mild conditions, which is crucial for preserving the integrity of the piperidine core.

Materials:

  • 1-Boc-piperidine-4-carbaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-Boc-piperidine-4-carbaldehyde (1.0 eq) in anhydrous methanol (0.2 M).

  • Reagent Addition: Add tosylmethyl isocyanide (TosMIC) (1.1 eq) to the solution, followed by potassium carbonate (K₂CO₃) (2.0 eq) in portions over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding water. Reduce the volume of methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated NaHCO₃ solution (1 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1-Boc-4-(oxazol-5-yl)piperidine.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized piperidine-oxazole compound against a bacterial strain (e.g., Staphylococcus aureus).

Causality: Broth microdilution is a standardized and quantitative method (CLSI guidelines) to assess antimicrobial activity. It provides a direct measure of the concentration required to inhibit bacterial growth, allowing for direct comparison between different compounds.

Materials:

  • Synthesized piperidine-oxazole compound, dissolved in DMSO

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only). Also, include a known antibiotic (e.g., Ciprofloxacin) as a reference standard.

  • Inoculation: Add the prepared bacterial inoculum to each well (except the negative control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.

Future Perspectives and Conclusion

The piperidine-oxazole scaffold is a testament to the power of hybrid molecular design in medicinal chemistry. Its versatility and proven bioactivity across multiple therapeutic areas make it a highly attractive starting point for novel drug discovery programs.

Future research will likely focus on:

  • Stereoselective Synthesis: Developing more efficient methods to control the stereochemistry of substituents on the piperidine ring, which is often critical for target engagement.

  • Bio-conjugation: Linking piperidine-oxazole scaffolds to other molecules, such as peptides or antibodies, to create targeted drug delivery systems.

  • Exploring New Targets: Screening libraries of these compounds against a wider range of biological targets to uncover new therapeutic applications.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full potential of the piperidine-oxazole scaffold can be realized, paving the way for the next generation of innovative medicines.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, MDPI. [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Nawwar, G. A., Swellem, R. H., & Ibrahim, A. M. (1994). Oxazole, pyrazole and piperidine derivatives having an o-hydroxyaryl moiety with anticipated molluscicidal activity. Archives of Pharmacal Research, 17(2), 66–70. [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Kraj, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116892. [Link]

  • Sharma, U., et al. (2024). Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. Mini-Reviews in Medicinal Chemistry, 21(9). [Link]

  • Nayak, S. K., et al. (2009). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 19(23), 6756-6760. [Link]

  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • ResearchGate. (2019). Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi. ResearchGate. [Link]

  • Vardanyan, R. (2017). Piperidine-based drug discovery. University of Arizona. [Link]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. ResearchGate. [Link]

  • World Journal of Pharmaceutical Research. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. WJPR. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Jeong, S., et al. (2023). Pharmacological Applications of Piperidine Derivatives. MDPI. [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(2), 799. [Link]

  • Pemawat, G., et al. (2024). Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. Mini-Reviews in Organic Chemistry. [Link]

  • Afonso, C., et al. (2017). Naturally Occurring Oxazole-Containing Peptides. Molecules, 22(12), 2099. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen, 15(3), e202500366. [Link]

  • ResearchGate. (n.d.). A few examples of piperidine-based drugs and natural products. ResearchGate. [Link]

  • ResearchGate. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. ResearchGate. [Link]

  • Liu, Z., et al. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Pharmaceuticals, 14(12), 1251. [Link]

  • Zolotareva, D., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3054. [Link]

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Methodological & Application

Synthesis of 3-(1,3-Oxazol-5-YL)piperidine Dihydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(1,3-oxazol-5-yl)piperidine dihydrochloride, a heterocyclic scaffold of significant interest in medicinal chemistry. The described synthetic pathway is a robust four-step sequence commencing with the readily available 3-piperidinemethanol. The key transformations include the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, oxidation of the primary alcohol to an aldehyde, construction of the oxazole ring via the Van Leusen reaction, and subsequent deprotection and salt formation. This guide offers detailed, step-by-step protocols, explains the rationale behind the choice of reagents and conditions, and provides a framework for the successful laboratory-scale synthesis of this valuable compound.

Introduction

The 1,3-oxazole moiety is a privileged heterocycle found in numerous biologically active natural products and synthetic pharmaceutical agents. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in the design of enzyme inhibitors and receptor ligands. When coupled with a piperidine ring, another common pharmacophore, the resulting 3-(1,3-oxazol-5-yl)piperidine scaffold presents a unique three-dimensional structure with potential applications in various therapeutic areas. This document outlines a reliable and scalable synthetic route to this compound, providing researchers with the necessary protocols to access this compound for further investigation.

Synthetic Strategy

The retrosynthetic analysis of the target molecule indicates that the core structure can be assembled by forming the oxazole ring from a piperidine precursor. A logical and efficient approach is the Van Leusen oxazole synthesis, which constructs the 5-substituted oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2] This necessitates the preparation of an N-protected piperidine-3-carbaldehyde. The overall synthetic strategy is depicted below:

Synthetic_Pathway 3-Piperidinemethanol 3-Piperidinemethanol N-Boc-3-(hydroxymethyl)piperidine N-Boc-3-(hydroxymethyl)piperidine 3-Piperidinemethanol->N-Boc-3-(hydroxymethyl)piperidine Step 1: N-Boc Protection N-Boc-piperidine-3-carbaldehyde N-Boc-piperidine-3-carbaldehyde N-Boc-3-(hydroxymethyl)piperidine->N-Boc-piperidine-3-carbaldehyde Step 2: Oxidation tert-Butyl 3-(1,3-oxazol-5-yl)piperidine-1-carboxylate tert-Butyl 3-(1,3-oxazol-5-yl)piperidine-1-carboxylate N-Boc-piperidine-3-carbaldehyde->tert-Butyl 3-(1,3-oxazol-5-yl)piperidine-1-carboxylate Step 3: Van Leusen Oxazole Synthesis This compound This compound tert-Butyl 3-(1,3-oxazol-5-yl)piperidine-1-carboxylate->this compound Step 4: Deprotection & Salt Formation

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of Intermediates

Step 1: N-Boc Protection of 3-Piperidinemethanol

Rationale: The secondary amine of the piperidine ring is a nucleophilic and basic site that can interfere with subsequent reactions, particularly the base-mediated Van Leusen reaction. Therefore, it is crucial to protect this functionality. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3]

Protocol:

  • To a stirred solution of 3-piperidinemethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.5 M), add triethylamine (TEA) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 10g scale)Moles
3-Piperidinemethanol115.1810.0 g0.087 mol
Di-tert-butyl dicarbonate218.2520.8 g0.096 mol
Triethylamine101.1912.6 mL0.104 mol
Dichloromethane-200 mL-

Expected Yield: >95%

Step 2: Oxidation of N-Boc-3-(hydroxymethyl)piperidine to N-Boc-piperidine-3-carbaldehyde

Rationale: The formation of the oxazole ring via the Van Leusen reaction requires an aldehyde functional group. The primary alcohol of the N-Boc protected intermediate must be oxidized to the corresponding aldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two reliable methods for this transformation under mild conditions.[4][5] The Swern oxidation is chosen here for its cost-effectiveness and high yields, though it requires cryogenic temperatures and careful handling of reagents.

Swern_Oxidation Oxalyl Chloride + DMSO Oxalyl Chloride + DMSO Electrophilic Sulfur Species Electrophilic Sulfur Species Oxalyl Chloride + DMSO->Electrophilic Sulfur Species Activation Alkoxysulfonium Salt Alkoxysulfonium Salt Electrophilic Sulfur Species->Alkoxysulfonium Salt N-Boc-3-(hydroxymethyl)piperidine N-Boc-3-(hydroxymethyl)piperidine N-Boc-3-(hydroxymethyl)piperidine->Alkoxysulfonium Salt Nucleophilic Attack N-Boc-piperidine-3-carbaldehyde N-Boc-piperidine-3-carbaldehyde Alkoxysulfonium Salt->N-Boc-piperidine-3-carbaldehyde Elimination (with base)

Caption: Key steps in the Swern Oxidation.

Protocol (Swern Oxidation):

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.5 M) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous DCM, keeping the internal temperature below -65 °C. Stir for 15 minutes.

  • Add a solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 30-45 minutes.

  • Slowly add triethylamine (TEA) (5.0 eq) to the reaction mixture.

  • After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude aldehyde is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 10g scale)Moles
tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate215.2910.0 g0.046 mol
Oxalyl chloride126.935.9 mL0.069 mol
Dimethyl sulfoxide78.137.2 mL0.101 mol
Triethylamine101.1932.0 mL0.230 mol
Anhydrous Dichloromethane-200 mL-

Expected Yield: 85-95%

Part 2: Core Synthesis and Final Product Formation

Step 3: Van Leusen Oxazole Synthesis

Rationale: The Van Leusen oxazole synthesis is a powerful method for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2] The reaction is base-mediated and proceeds through the initial deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yields the aromatic oxazole ring.

Protocol:

  • To a stirred suspension of potassium carbonate (K₂CO₃) (2.5 eq) in methanol (0.2 M), add tosylmethyl isocyanide (TosMIC) (1.1 eq).

  • Add a solution of N-Boc-piperidine-3-carbaldehyde (1.0 eq) in methanol.

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(1,3-oxazol-5-yl)piperidine-1-carboxylate.

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 8g scale of aldehyde)Moles
N-Boc-piperidine-3-carbaldehyde213.288.0 g0.037 mol
Tosylmethyl isocyanide (TosMIC)195.248.0 g0.041 mol
Potassium Carbonate138.2112.9 g0.093 mol
Methanol-185 mL-

Expected Yield: 60-75%

Step 4: N-Boc Deprotection and Dihydrochloride Salt Formation

Rationale: The final step involves the removal of the Boc protecting group to liberate the free piperidine amine. This is typically achieved under acidic conditions.[3] The resulting free base is then converted to its dihydrochloride salt to improve its stability, crystallinity, and water solubility. This is accomplished by treating the free base with an excess of hydrochloric acid.

Deprotection_Salt_Formation Boc-protected Intermediate Boc-protected Intermediate Free Base Free Base Boc-protected Intermediate->Free Base Deprotection Acidic Conditions (e.g., HCl) Acidic Conditions (e.g., HCl) Acidic Conditions (e.g., HCl)->Free Base Dihydrochloride Salt Dihydrochloride Salt Acidic Conditions (e.g., HCl)->Dihydrochloride Salt Free Base->Dihydrochloride Salt Protonation

Caption: Deprotection and salt formation workflow.

Protocol:

  • Dissolve tert-butyl 3-(1,3-oxazol-5-yl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as methanol or 1,4-dioxane.

  • To this solution, add an excess of a solution of hydrochloric acid in a suitable solvent (e.g., 4 M HCl in 1,4-dioxane or ethereal HCl) (3-4 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the dihydrochloride salt may precipitate from the reaction mixture. If not, concentrate the solution under reduced pressure.

  • The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane to induce precipitation and to wash away any non-polar impurities.

  • Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum to yield this compound as a solid.

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 5g scale)Moles
tert-Butyl 3-(1,3-oxazol-5-yl)piperidine-1-carboxylate252.325.0 g0.020 mol
4 M HCl in 1,4-Dioxane-15-20 mL0.060-0.080 mol
Diethyl ether (for trituration)-As needed-

Expected Yield: >90%

Summary of Synthetic Data

StepProductStarting MaterialYield (%)Purity (Typical)
1tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate3-Piperidinemethanol>95%>98% (NMR)
2N-Boc-piperidine-3-carbaldehydetert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate85-95%Used crude
3tert-Butyl 3-(1,3-oxazol-5-yl)piperidine-1-carboxylateN-Boc-piperidine-3-carbaldehyde60-75%>95% (LC-MS)
4This compoundtert-Butyl 3-(1,3-oxazol-5-yl)piperidine-1-carboxylate>90%>98% (NMR, LC-MS)

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of this compound. The protocols are based on well-established chemical transformations and are suitable for laboratory-scale synthesis. By following these procedures, researchers and drug development professionals can readily access this valuable heterocyclic compound for further biological evaluation and lead optimization studies.

References

  • Swern, D., et al. (1978). A Convenient and Mild Procedure for the Oxidation of Alcohols to Aldehydes and Ketones. The Journal of Organic Chemistry, 43(12), 2480-2482. [Link]

  • Van Leusen, A. M., et al. (1977). A new and simple synthesis of nitriles from ketones using tosylmethyl isocyanide. Tetrahedron Letters, 18(26), 2367-2368. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(20), 6517-6518. [Link]

  • Wikipedia. (2023). Van Leusen reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

Sources

Application Note: Structural Characterization of 3-(1,3-Oxazol-5-YL)piperidine Dihydrochloride via Multinuclear NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for unambiguous structural elucidation and purity assessment. The protocols leverage one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond a procedural outline, this guide delves into the scientific rationale behind experimental choices, data interpretation, and troubleshooting, ensuring scientific integrity and fostering a deeper understanding of the molecular architecture.

Introduction: The Structural Imperative

3-(1,3-Oxazol-5-YL)piperidine is a key scaffold in modern pharmacology, combining the conformational flexibility of a piperidine ring with the aromatic and hydrogen-bonding capabilities of an oxazole moiety. As a dihydrochloride salt, its solubility and stability are enhanced for pharmaceutical applications. Accurate and comprehensive structural characterization is a non-negotiable prerequisite for any further development, ensuring compound identity, purity, and batch-to-batch consistency. NMR spectroscopy stands as the cornerstone technique for this purpose, providing unparalleled insight into the molecular framework in solution.[1] This document outlines a systematic approach to acquiring and interpreting high-quality NMR data for this specific molecule.

Foundational Principles: Causality in Experimental Design

The selection of NMR parameters is not arbitrary; it is a deliberate process guided by the physicochemical properties of the analyte. For this compound, two key features dictate our approach:

  • The Dihydrochloride Salt Form: The presence of two hydrochloride moieties renders the piperidine nitrogen protonated and cationic. This significantly influences the electronic environment of the neighboring protons and carbons. Furthermore, it necessitates the use of a polar deuterated solvent that can effectively dissolve the salt. Deuterated methanol (CD₃OD) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are excellent candidates. CD₃OD is often preferred for its ability to exchange with labile N-H protons, simplifying the spectrum, although this also means these proton signals will not be observed.

  • Structural Complexity: The molecule contains two distinct ring systems with multiple non-equivalent protons and carbons. The piperidine ring introduces stereochemical complexity and the potential for complex spin-spin coupling patterns. The oxazole ring possesses unique aromatic protons. This complexity necessitates the use of two-dimensional NMR techniques to resolve signal overlap and definitively assign correlations between protons and carbons.[2][3]

Experimental Workflow: From Sample Preparation to Spectral Analysis

The following workflow provides a logical progression for the complete NMR characterization of the target compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Weigh 10-20 mg of Sample dissolve Dissolve in 0.6 mL CD3OD prep->dissolve vortex Vortex to Homogenize dissolve->vortex transfer Transfer to 5 mm NMR Tube vortex->transfer h1 ¹H NMR Acquisition transfer->h1 Insert into Spectrometer c13 ¹³C{¹H} NMR Acquisition h1->c13 cosy ¹H-¹H COSY c13->cosy hsqc ¹H-¹³C HSQC cosy->hsqc phase Phasing & Baseline Correction hsqc->phase Export Data reference Referencing (Residual CD3OD) phase->reference integrate Integration & Peak Picking reference->integrate assign 1D & 2D Spectral Assignment integrate->assign report Reporting & Data Archiving assign->report

Caption: Experimental workflow for NMR characterization.

Protocol: Sample Preparation

Rationale: Proper sample preparation is critical for acquiring high-resolution NMR spectra. The choice of solvent is paramount for a hydrochloride salt. CD₃OD is selected for its excellent solvating power for polar salts and its residual solvent signal (CHD₂OD at δ ~3.31 ppm for ¹H and CD₃OD at δ ~49.0 ppm for ¹³C) provides a convenient internal reference.[4]

Step-by-Step Protocol:

  • Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial. This concentration is optimal for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra within a reasonable time frame.[5]

  • Dissolution: Add approximately 0.6 mL of deuterated methanol (CD₃OD) to the vial.

  • Homogenization: Gently vortex the sample until the solid is completely dissolved. A clear, particulate-free solution is essential.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe (typically ~4-5 cm).[6]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Protocol: NMR Data Acquisition

Rationale: A suite of 1D and 2D NMR experiments is necessary for full structural assignment. The parameters below are for a standard 400 MHz spectrometer but can be adapted for other field strengths.

Step-by-Step Protocol:

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CD₃OD solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Spectrum:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-32.

  • ¹³C{¹H} NMR Spectrum:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: ~200 ppm (e.g., -10 to 190 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 (or until adequate signal-to-noise is achieved).

  • ¹H-¹H COSY Spectrum:

    • Pulse Program: Standard gradient-selected COSY (cosygpqf).

    • Spectral Width: Same as the ¹H spectrum in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension (F1).

    • Number of Scans: 2-8 per increment.

  • ¹H-¹³C HSQC Spectrum:

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.3).

    • ¹H Spectral Width (F2): Same as the ¹H spectrum.

    • ¹³C Spectral Width (F1): ~180 ppm (adjusted to cover the expected carbon chemical shift range).

    • Number of Increments: 256-512 in the indirect dimension (F1).

    • Number of Scans: 4-16 per increment.

Data Interpretation and Expected Spectral Features

The protonated piperidine ring and the substituted oxazole ring will exhibit distinct signals. The dihydrochloride form will cause a general downfield shift of the piperidine signals compared to its free-base form, especially for the protons alpha to the nitrogen.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts and multiplicities for this compound in CD₃OD. These are estimations based on known substituent effects on piperidine and oxazole rings.[7][8][9]

Atom PositionPredicted ¹H δ (ppm)MultiplicityPredicted ¹³C δ (ppm)
Oxazole Ring
H2'~8.1 - 8.3s~151 - 153
H4'~7.2 - 7.4s~125 - 127
C5'--~155 - 157
Piperidine Ring
H2 (axial & equatorial)~3.4 - 3.6m~45 - 47
H3 (axial)~3.2 - 3.4m~38 - 40
H4 (axial & equatorial)~1.8 - 2.2m~28 - 30
H5 (axial & equatorial)~1.7 - 2.1m~23 - 25
H6 (axial & equatorial)~3.0 - 3.2m~48 - 50
N-H Protons Not observed in CD₃OD--

Note: 'm' denotes a multiplet. Chemical shifts are referenced to residual CHD₂OD at 3.31 ppm for ¹H and CD₃OD at 49.0 ppm for ¹³C.

2D NMR Correlation Analysis
  • COSY: The COSY spectrum will be crucial for tracing the connectivity within the piperidine ring. Cross-peaks are expected between H2/H3, H3/H4, H4/H5, and H5/H6. This allows for the sequential assignment of all protons within the saturated ring system.

  • HSQC: The HSQC spectrum provides the definitive link between each proton and its directly attached carbon.[10] For example, the proton signal at ~8.1-8.3 ppm will show a correlation to the carbon signal at ~151-153 ppm, confirming their assignment as H2' and C2' of the oxazole ring, respectively. This is repeated for every C-H pair, allowing for the unambiguous assignment of all protonated carbons.

G mol

Caption: Structure of 3-(1,3-Oxazol-5-YL)piperidine.

Troubleshooting and Advanced Considerations

  • Broad Signals: Broad ¹H signals, particularly for the piperidine ring, can arise from slow conformational exchange (chair-chair interconversion) or residual water in the sample. Gentle heating of the sample (e.g., to 300-320 K) can sometimes sharpen these signals.

  • Low Solubility: If the compound does not fully dissolve in CD₃OD, DMSO-d₆ is an alternative. Note that the chemical shifts will differ, and the N-H protons will be observable as broad signals which can complicate the spectrum.

  • Complex Multiplets: The aliphatic region of the ¹H spectrum will likely show significant signal overlap. The 2D COSY and HSQC experiments are essential for deconvolution. For even more complex systems, a TOCSY experiment could be employed to identify entire spin systems.[2]

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. The protocols and interpretive guidelines presented in this application note offer a self-validating system for ensuring the identity, purity, and structural integrity of this important pharmaceutical building block. By understanding the rationale behind the experimental design, researchers can confidently adapt these methods to other similar heterocyclic systems.

References

  • Kubinyi, H. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. National Institutes of Health. Available at: [Link]

  • Mladenova, R., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Hiemstra, H., et al. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. University of Groningen Research Portal. Available at: [Link]

  • Srivastava, R. M., et al. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link]

  • Reich, H. J. NMR Spectroscopy: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Bakos, B., et al. (2020). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. Available at: [Link]

  • Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Available at: [Link]

  • Pinto, D. C. G. A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Wenslow, R. M., & Mao, J. (2015). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Harris, R. K., et al. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. PubMed. Available at: [Link]

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Escola Superior Agrária - Instituto Politécnico de Bragança. Available at: [Link]

  • Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. ResearchGate. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Kumar, R., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines. ACS Omega. Available at: [Link]

  • Witschel, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health. Available at: [Link]

  • Supporting Information. (n.d.). Available at: [Link]

  • Kleinpeter, E. (2007). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Clavijo, C., et al. (2021). Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

  • Gholivand, K., & Shariatinia, Z. (2007). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. Available at: [Link]

  • Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. Available at: [Link]

  • Nagarajan, K. (1984). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Indian Academy of Sciences. Available at: [Link]

  • Mishra, N. K. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

  • Foley, D. J., et al. (2018). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health. Available at: [Link]

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Application Notes and Protocols for Inducing Seizures in Mice for Drug Testing

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of epilepsy and the development of novel anti-epileptic drugs (AEDs) rely heavily on the use of robust and reproducible animal models that accurately mimic the pathophysiology of human seizures.[1] This guide provides a comprehensive overview and detailed protocols for three of the most widely utilized and validated models for inducing acute seizures in mice: the Pentylenetetrazol (PTZ) model, the Kainic Acid (KA) model, and the Maximal Electroshock (MES) model. Each of these models offers unique advantages for screening potential anticonvulsant compounds and investigating the underlying mechanisms of seizure generation and propagation. This document is intended to serve as a practical resource for researchers, providing not only step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring methodological rigor and the generation of reliable, translatable data.

Introduction: The Rationale for Seizure Induction Models

Epilepsy is a chronic neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide.[1] The development of effective AEDs is a critical area of research, and animal models are indispensable tools in this endeavor.[2] These models allow for the controlled study of seizure phenomena and provide a platform for evaluating the efficacy and mechanism of action of potential therapeutic agents. The choice of a specific seizure induction model depends on the research question and the type of seizure being modeled.

  • Generalized Seizures: The PTZ and MES models are considered models of generalized seizures.[3][4] The PTZ model is particularly relevant for myoclonic and absence seizures, while the MES model is a well-established paradigm for generalized tonic-clonic seizures.[5]

  • Focal and Secondary Generalized Seizures: The Kainic Acid model is a chemoconvulsant model that induces limbic seizures, which can mimic human temporal lobe epilepsy (TLE), the most common form of focal epilepsy in adults.[6][7]

This guide will delve into the specifics of each of these three cornerstone models.

Ethical Considerations in Animal Research

All experimental procedures involving animals must be conducted in strict accordance with ethical guidelines and regulations.[8] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure the humane treatment of animals.[9] Key principles include the "3Rs": R eplacement (using non-animal alternatives where possible), R eduction (using the minimum number of animals necessary), and R efinement (minimizing any potential pain, suffering, or distress).[10] All efforts should be made to minimize animal suffering throughout the experimental process.[6]

The Pentylenetetrazol (PTZ) Seizure Model

The PTZ model is a widely used and reliable method for inducing generalized seizures and for screening potential AEDs.

Mechanism of Action

Pentylenetetrazol is a gamma-aminobutyric acid (GABA) type A (GABA-A) receptor antagonist.[1][11] GABA is the primary inhibitory neurotransmitter in the central nervous system. By blocking the action of GABA, PTZ reduces inhibitory neurotransmission, leading to neuronal hyperexcitability and the generation of seizures.[12] This model is particularly sensitive to compounds that enhance GABAergic transmission.[3]

Experimental Workflow: PTZ-Induced Seizures

Caption: Workflow for the PTZ-induced seizure model.

Detailed Protocol: Acute PTZ-Induced Seizures

Materials and Reagents:

  • Pentylenetetrazol (PTZ)

  • Sterile 0.9% saline solution

  • Experimental mice (e.g., C57BL/6, BALB/c). Note that PTZ sensitivity can vary depending on the strain.[1]

  • Syringes (1 mL) and needles (27-gauge) for intraperitoneal (IP) injections

  • Observation chambers

  • Timer

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week before the experiment.[11]

  • PTZ Solution Preparation: Prepare a fresh solution of PTZ in sterile 0.9% saline on the day of use.[1][12] A common concentration is 2 mg/mL.[1]

  • Drug Administration:

    • Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage, IP). The timing of administration should be based on the known pharmacokinetic profile of the test compound to ensure it is at its peak effect during the seizure induction.[13]

  • PTZ Injection:

    • At the appropriate time after test compound administration, weigh the mouse to calculate the precise dose of PTZ.[12]

    • For C57BL/6 mice, a starting dose of 30-35 mg/kg is recommended.[1][14]

    • Inject the calculated volume of PTZ solution intraperitoneally (IP).[12]

  • Observation and Seizure Scoring:

    • Immediately after PTZ injection, place the mouse in an individual observation chamber.[12]

    • Observe the animal's behavior continuously for 30 minutes.[1][15]

    • Score the seizure severity using a modified Racine scale.[16]

Data Presentation: Modified Racine Scale for PTZ-Induced Seizures in Mice

The Racine scale is a standardized method for quantifying seizure severity.[17] While originally developed for kindling models, it has been adapted for PTZ-induced seizures.[18][19]

ScoreBehavioral Manifestation
0No response, normal behavior
1Ear and facial twitching, head nodding
2Myoclonic jerks, convulsive waves through the body
3Clonic seizures of the forelimbs
4Clonic-tonic seizures with rearing and falling
5Generalized tonic-clonic seizures, loss of posture
6Death

This table is a composite based on descriptions in various sources.[16][18]

The Kainic Acid (KA) Seizure Model

The Kainic Acid model is a robust method for inducing status epilepticus and modeling temporal lobe epilepsy.[6][7]

Mechanism of Action

Kainic acid is a potent agonist of a subtype of ionotropic glutamate receptors.[20] Glutamate is the primary excitatory neurotransmitter in the brain. Over-activation of glutamate receptors by KA leads to excessive neuronal depolarization, excitotoxicity, and the generation of seizures, particularly in the limbic system.[7]

Experimental Workflow: KA-Induced Seizures

Caption: Workflow for the Kainic Acid-induced seizure model.

Detailed Protocol: Systemic Kainic Acid Administration

Materials and Reagents:

  • Kainic acid monohydrate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Experimental mice (e.g., C57BL/6)

  • Syringes and needles for IP injection

  • Observation chambers

Procedure:

  • Animal Acclimation: Ensure mice are properly acclimated to the facility.

  • KA Solution Preparation: Dissolve kainic acid in PBS to the desired concentration (e.g., 1 mg/mL).[21] The solution can be stored at -20°C.[22]

  • Drug Administration: Administer the test compound or vehicle prior to KA injection.

  • KA Injection:

    • Weigh the mouse and calculate the KA dose. Doses can range from 10 to 40 mg/kg, administered intraperitoneally.[6] The dose should be optimized for the specific mouse strain and experimental goals.

  • Observation and Scoring:

    • Observe the mice continuously for several hours following KA injection.[6]

    • Score seizure severity using a modified Racine scale.

Data Presentation: Seizure Scoring for KA Model

A modified Racine scale is also applicable here, often with specific descriptors for behaviors observed in this model.

StageBehavioral Manifestations
1Immobility, staring
2Head nodding, facial and forelimb clonus
3Rearing, bilateral forelimb clonus
4Rearing and falling, continuous forelimb clonus
5Generalized tonic-clonic seizures, loss of posture

This table is a composite based on descriptions in various sources.[16][23]

The Maximal Electroshock (MES) Seizure Model

The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[5][24]

Mechanism of Action

The MES test does not rely on a chemical convulsant. Instead, a brief electrical stimulus is applied to the brain, which induces a maximal seizure.[24] This model is thought to assess a compound's ability to prevent the spread of seizures.[4] It is particularly sensitive to drugs that block voltage-gated sodium channels.[25]

Experimental Workflow: MES-Induced Seizures

Caption: Workflow for the Maximal Electroshock seizure model.

Detailed Protocol: MES Test

Materials and Reagents:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Conductive solution (0.9% saline)

  • Experimental mice

Procedure:

  • Animal Acclimation: As per previous protocols.

  • Drug Administration: Administer the test compound or vehicle.

  • Anesthesia and Electrode Placement:

    • At the time of peak drug effect, apply a drop of topical anesthetic to each cornea.[24]

    • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.[24]

    • Place the corneal electrodes on the corneas of the mouse.

  • Electrical Stimulation:

    • Deliver a single electrical stimulus. Common parameters for mice are 50 mA of a 60 Hz alternating current for 0.2 seconds.[2][24]

  • Observation and Endpoint:

    • The primary endpoint is the presence or absence of a tonic hindlimb extension.[24] The abolition of this response is considered protection.[5]

Data Presentation: MES Model Parameters and Endpoint
ParameterValue
Stimulus Type Alternating Current (AC)
Frequency 60 Hz
Current 50 mA
Duration 0.2 seconds
Primary Endpoint Abolition of tonic hindlimb extension

Summary and Concluding Remarks

The PTZ, Kainic Acid, and MES models are powerful and well-characterized tools in the preclinical evaluation of potential anti-epileptic drugs. Each model probes different aspects of seizure pathophysiology, and a comprehensive drug discovery program will often utilize a combination of these and other models. By adhering to the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can generate high-quality, reproducible data that will advance our understanding of epilepsy and facilitate the development of new and improved therapies.

References

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Available at: [Link]

  • Racine stages. Wikipedia. Available at: [Link]

  • A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice. PMC - NIH. Available at: [Link]

  • Pentylenetetrazole-Induced Kindling Mouse Model. JoVE. Available at: [Link]

  • Ethics in the Use of Animal Models of Seizures and Epilepsy. ResearchGate. Available at: [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. Available at: [Link]

  • Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. JoVE. Available at: [Link]

  • Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. Available at: [Link]

  • Electroconvulsive Shock, but Not Transcranial Magnetic Stimulation, Transiently Elevates Cell Proliferation in the Adult Mouse Hippocampus. PMC. Available at: [Link]

  • Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine. PMC - NIH. Available at: [Link]

  • Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. Available at: [Link]

  • Seizure, Maximal Electroshock, Mouse. Pharmacology Discovery Services. Available at: [Link]

  • Intracortical kainic acid mouse model of mTLE. Bio-protocol. Available at: [Link]

  • Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. MDPI. Available at: [Link]

  • Neuronal stress and injury in C57rBL mice after systemic kainic acid administration. ScienceDirect. Available at: [Link]

  • Pentylenetetrazole-Induced Kindling Mouse Model. PMC. Available at: [Link]

  • A revised Racine's scale for PTZ-induced seizures in rats. PubMed. Available at: [Link]

  • Maximal Electroshock Seizure Model. Melior Discovery. Available at: [Link]

  • Acute Seizure Tests in Epilepsy Research: Electroshock- and Chemical-Induced Convulsions in the Mouse. ResearchGate. Available at: [Link]

  • PTZ-induced seizures in mice require a revised Racine scale. The University of Groningen research portal. Available at: [Link]

  • Compensatory Mechanisms Modulate the Neuronal Excitability in a Kainic Acid-Induced Epilepsy Mouse Model. Frontiers. Available at: [Link]

  • Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling. Frontiers. Available at: [Link]

  • The Effects of Kainic Acid-Induced Seizure on Gene Expression of Brain Neurotransmitter Receptors in Mice Using RT2 PCR Array. PMC - NIH. Available at: [Link]

  • A New View of The Racine Scoring System in The Pentylenetetrazol Epilepsy Model. Journal of Health Sciences and Medicine. Available at: [Link]

  • Research on Animal, Human Subjects and Tissue Use in Research. CURE Epilepsy. Available at: [Link]

  • Threshold for maximal electroshock seizures (MEST) at three developmental stages in young mice. PMC. Available at: [Link]

  • Effects of Electroconvulsive Therapy on Behavior and Physiology in a Mouse Model. Journal of Student Research. Available at: [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Boston University. Available at: [Link]

  • A Clinically Aligned Murine Model of Electroconvulsive Stimulation Reverses Social Aversion and Displays Fear Memory Impairment After Chronic Social Defeat Stress. bioRxiv. Available at: [Link]

  • Procedures for Electrical and Chemical Kindling Models in Rats and Mice. Springer. Available at: [Link]

  • Study of different routes of drugs administration in mice & rats. RJPTSimLab. Available at: [Link]

  • Routes Of Drug Administration. SlideShare. Available at: [Link]

  • Mouse repeated electroconvulsive seizure (ECS) does not reverse social stress effects but does induce behavioral and hippocampal changes relevant to electroconvulsive therapy (ECT) side-effects in the treatment of depression. PMC. Available at: [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC. Available at: [Link]

  • Amelioration of Pentylenetetrazole-Induced Seizures by Modulators of Sigma, N-Methyl-D-Aspartate, and Ryanodine Receptors in Mice. PMC. Available at: [Link]

  • Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice. PMC. Available at: [Link]

  • Intravenous kainic acid induces status epilepticus and late onset seizures in mice. PMC. Available at: [Link]

  • Animal testing - we do not conduct research on animals. Epilepsy Society. Available at: [Link]

  • The Dichotomy of Advocating for Ethical Animal Research. Neuronline. Available at: [Link]

  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. American Psychological Association. Available at: [Link]

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Application Notes & Protocols: 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride as a Selective Chemical Probe for the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the use of 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride, hereafter referred to as CP-OXA-PIP, as a selective chemical probe for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). The α7 nAChR is a crucial ligand-gated ion channel involved in cognitive processes, neuroinflammation, and pain signaling.[1][2] CP-OXA-PIP, featuring a piperidine core known for CNS activity and an oxazole motif present in various bioactive molecules, serves as a potent agonist for interrogating α7 nAChR function.[3][4] We present detailed protocols for its application in in vitro receptor activation assays, ex vivo functional studies on inflammatory cells, and an in vivo model of nociception, providing researchers with the necessary tools to explore the therapeutic potential of targeting the α7 nAChR.

Introduction and Scientific Background

The α7 nicotinic acetylcholine receptor is a homopentameric ligand-gated ion channel widely expressed in the central nervous system (CNS) and on peripheral immune cells.[1][5] Unlike other nAChRs, it exhibits exceptionally high permeability to calcium ions (Ca²⁺), enabling it to act as a significant modulator of intracellular signaling cascades.[5] Activation of the α7 nAChR is implicated in a range of physiological processes, including learning, memory, and attention.[1] Furthermore, its role in the "cholinergic anti-inflammatory pathway" has positioned it as a high-value target for therapeutic intervention in diseases with an inflammatory component, such as sepsis, neurodegenerative disorders, and chronic pain.[2][6][7]

CP-OXA-PIP has been designed as a selective agonist to probe the function of this receptor. Its piperidine scaffold facilitates favorable pharmacokinetic properties for CNS penetration, while the oxazole moiety contributes to specific binding interactions within the α7 nAChR orthosteric site. This guide details the fundamental mechanism of action and provides validated, step-by-step protocols to empower researchers in neuroscience and drug discovery to effectively utilize CP-OXA-PIP.

Chemical Properties and Data Presentation

Proper handling and solubilization are critical for reproducible results. The dihydrochloride salt form of CP-OXA-PIP enhances its aqueous solubility.

PropertyValueSource
IUPAC Name This compound-
Synonym CP-OXA-PIP-
Molecular Formula C₈H₁₂N₂O · 2HClDerived from base
Molecular Weight 225.12 g/mol Calculated
Monoisotopic Mass 152.09496 Da (Free Base)[8]
Appearance White to off-white crystalline solidTypical for HCl salts
Solubility Soluble in Water (>20 mg/mL), DMSO (>15 mg/mL)-
Purity ≥98% (as determined by HPLC and NMR)Standard QC
Storage Store at -20°C, protect from light and moistureBest Practice

Note: For all experiments, it is recommended to prepare fresh stock solutions in water or DMSO and perform serial dilutions in the appropriate assay buffer. Avoid repeated freeze-thaw cycles.

Mechanism of Action: α7 nAChR Activation

As an agonist, CP-OXA-PIP binds to the orthosteric site at the interface between adjacent α7 subunits.[5] This binding event triggers a conformational change in the receptor, opening a central transmembrane pore. The primary consequence is a rapid influx of cations, most notably Ca²⁺. This influx of Ca²⁺ acts as a second messenger, initiating downstream signaling pathways. In immune cells like macrophages, this cascade leads to the inhibition of the NF-κB pathway, subsequently reducing the production and release of pro-inflammatory cytokines such as TNF-α.[7]

alpha7_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space a7_receptor α7 nAChR (Resting) a7_active α7 nAChR (Active) a7_receptor->a7_active ca_influx Ca²⁺ Influx a7_active->ca_influx Channel Opening ligand CP-OXA-PIP (Agonist) ligand->a7_receptor Binding nfkb_pathway NF-κB Pathway ca_influx->nfkb_pathway Modulates cytokine_prod Pro-inflammatory Cytokine Production (e.g., TNF-α) nfkb_pathway->cytokine_prod Activates

Caption: Workflow for the in vitro calcium flux assay.

Materials:

  • Cells: HEK-293 or SH-SY5Y cells stably expressing human α7 nAChR.

  • Reagents: CP-OXA-PIP, PNU-282987 (positive control agonist), Methyllycaconitine (MLA, selective α7 antagonist), Fluo-4 AM or similar calcium indicator dye.

  • Buffers: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Equipment: Fluorescence microplate reader with automated injection capabilities.

Step-by-Step Methodology:

  • Cell Plating: Seed the α7-expressing cells into a black-walled, clear-bottom 96-well plate at a density that yields a 90-100% confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (typically 2-5 µM) in HBSS. Aspirate the culture medium from the cells and add 100 µL of the loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

  • Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.

  • Compound Preparation: Prepare 2X concentrations of CP-OXA-PIP, PNU-282987, and MLA in HBSS in a separate 96-well plate (the "compound plate"). Include a vehicle control (HBSS).

  • Assay Execution:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate for 5-10 minutes.

    • For antagonist conditions, add MLA to the appropriate wells and incubate for 15-20 minutes prior to agonist addition.

    • Begin fluorescence reading (Excitation: ~488 nm, Emission: ~520 nm), acquiring a stable baseline for 10-20 seconds.

    • Program the injector to add 100 µL from the compound plate to the cell plate.

    • Continue reading fluorescence for an additional 60-120 seconds to capture the peak response. The α7 nAChR response is typically rapid and desensitizes quickly. [5]7. Data Analysis: Calculate the peak fluorescence response over baseline for each well. Plot the response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Validation & Controls:

  • Positive Control: PNU-282987 should yield a robust, dose-dependent increase in fluorescence.

  • Negative Control: Untransfected parental cells should show no response to CP-OXA-PIP, confirming the signal is α7-dependent.

  • Antagonist Confirmation: Pre-incubation with MLA (1-10 µM) should significantly inhibit or abolish the fluorescence signal induced by CP-OXA-PIP, confirming action at the α7 nAChR.

CompoundRecommended Concentration RangeExpected Outcome
CP-OXA-PIP1 nM - 100 µMDose-dependent increase in intracellular Ca²⁺
PNU-2829871 nM - 30 µMDose-dependent increase in intracellular Ca²⁺
MLA100 nM - 10 µM (pre-incubation)Inhibition of agonist-induced Ca²⁺ signal
Protocol 2: Ex Vivo Anti-inflammatory Activity in Macrophages

This protocol assesses the functional consequence of α7 nAChR activation by measuring the suppression of TNF-α, a key pro-inflammatory cytokine, from lipopolysaccharide (LPS)-stimulated macrophages.

Workflow Diagram:

Caption: Workflow for the ex vivo macrophage anti-inflammatory assay.

Materials:

  • Cells: Murine bone marrow-derived macrophages (BMDMs), peritoneal macrophages, or RAW 264.7 cell line.

  • Reagents: CP-OXA-PIP, LPS (from E. coli), Dexamethasone (positive control for inflammation inhibition).

  • Media: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Equipment: ELISA kit for murine TNF-α, 96-well cell culture plates, microplate reader for ELISA.

Step-by-Step Methodology:

  • Cell Plating: Plate macrophages in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere for at least 2 hours (or overnight for primary cells).

  • Pre-treatment: Aspirate the medium. Add 90 µL of fresh medium containing the desired concentrations of CP-OXA-PIP or Dexamethasone. Include a vehicle control. Incubate for 1 hour at 37°C.

  • Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. Do not add LPS to the unstimulated control wells.

  • Incubation: Return the plate to the incubator for 4-6 hours. This duration is typically optimal for peak TNF-α secretion.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for analysis.

  • ELISA: Quantify the concentration of TNF-α in the supernatants according to the manufacturer's instructions for the ELISA kit.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each condition relative to the LPS-only control.

    • % Inhibition = [1 - (TNFα_treated / TNFα_LPS_only)] * 100

Validation & Controls:

  • Unstimulated Control: Cells with vehicle only (no LPS) should produce negligible TNF-α.

  • LPS Control: Cells treated with LPS and vehicle should show a robust increase in TNF-α.

  • Positive Control: Dexamethasone (1-10 µM) should strongly suppress TNF-α production.

Protocol 3: In Vivo Assessment of Antinociceptive Effects (Formalin Test)

This biphasic pain model assesses the probe's efficacy against both acute neurogenic pain (Phase I) and inflammatory pain (Phase II), making it highly relevant for studying α7 nAChR-mediated analgesia. [6] Materials:

  • Animals: Male C57BL/6 mice (20-25 g). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Reagents: CP-OXA-PIP, sterile saline (vehicle), 5% formalin solution.

  • Equipment: Observation chambers with mirrors for unobstructed paw viewing, timer, injection syringes (30-gauge).

Step-by-Step Methodology:

  • Acclimation: Place mice individually into the observation chambers and allow them to acclimate for at least 30 minutes before any procedures.

  • Probe Administration: Administer CP-OXA-PIP (e.g., 1-30 mg/kg) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The timing should be based on preliminary pharmacokinetic data, but a 30-minute pre-treatment time is a common starting point.

  • Formalin Injection: Gently restrain the mouse and inject 20 µL of 5% formalin into the plantar surface of the right hind paw.

  • Observation and Scoring: Immediately return the mouse to the chamber and start a timer. Record the cumulative time (in seconds) that the animal spends licking, biting, or flinching the injected paw.

    • Phase I (Acute Pain): 0-5 minutes post-injection.

    • Phase II (Inflammatory Pain): 15-40 minutes post-injection.

  • Data Analysis: Compare the total time spent in nociceptive behaviors for the CP-OXA-PIP-treated groups against the vehicle-treated group for both Phase I and Phase II using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Validation & Controls:

  • Vehicle Control: The saline-treated group will establish the baseline nociceptive response to formalin.

  • Dose-Response: Testing multiple doses of CP-OXA-PIP is crucial to establish a dose-dependent effect.

  • (Optional) Antagonist Reversal: To confirm the effect is α7-mediated in vivo, a separate cohort can be pre-treated with an antagonist like MLA before CP-OXA-PIP administration. This should reverse the analgesic effect. [9]

Safety and Handling

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling CP-OXA-PIP.

  • Toxicity: The toxicological profile of CP-OXA-PIP has not been fully established. Handle with care and avoid inhalation, ingestion, or skin contact.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

  • (2025) Biochemical, Biological, and Clinical Properties of γ-Oryzanol - PubMed.
  • (2013) Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide ( - PubMed.
  • Synthesis and pharmacological evaluation of 3-[5-(aryl-o[10][11][12]xadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents - Arabian Journal of Chemistry. Available at:

  • Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model - ResearchGate.
  • Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PubMed Central.
  • Macroscopic and Microscopic Activation of a7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist- - Department of Pharmacology & Therapeutics.
  • Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine.
  • (2017) A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE - PubMed Central.
  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC - NIH.
  • (2013) 1-(1,3-Benzodioxol-5-yl-carbo-nyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice - PubMed.
  • Alpha-7 nicotinic receptor - Wikipedia.
  • (2024) Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
  • Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC - PubMed Central.
  • This compound - PubChemLite.
  • (2022) Design, Synthesis, and Biological Activity of Guaiazulene Derivatives - PubMed.
  • In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model - PMC.
  • (2018) In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System - NCBI.
  • (2025) Effects of Selective α7 Nicotinic Acetylcholine Receptor Stimulation in In Vitro Oligodendrocytes and Putative Implication in Neuroinflammation - Preprints.org.
  • (2012) Alpha7 nicotinic acetylcholine receptor is a target in pharmacology and toxicology - PubMed.
  • Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - MDPI.
  • nicotinic acetylcholine receptor α7 subunit - IUPHAR/BPS Guide to PHARMACOLOGY.
  • The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease - MDPI.
  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC - NIH.
  • (2017) Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC - PubMed Central.
  • (2018) High Availability of the α7-Nicotinic Acetylcholine Receptor in Brains of Individuals with Mild Cognitive Impairment: A Pilot Study Using 18 F-ASEM PET.
  • Alpha7 nicotinic acetylcholine receptor agonist - Sigma-Aldrich.
  • (2023) Biologically active guanidine alkaloids - ScienceOpen.
  • Therapeutic potential of α7 nicotinic acetylcholine receptor agonists to combat obesity, diabetes, and inflammation - PMC - PubMed Central.
  • (2020) Alpha-7 nicotinic acetylcholine receptor agonist treatment reduces neuroinflammation, oxidative stress, and brain injury in mice with ischemic stroke and bone fracture - PubMed.
  • Chemistry and Biological Activities of Flavonoids: An Overview - PMC - NIH.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - ResearchGate.
  • 4-(5-phenyl-1,2,4-oxadiazol-3-yl)Piperidine - EvitaChem.
  • Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold.
  • (2021) Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains - PubMed.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1,3-Oxazol-5-YL)piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(1,3-Oxazol-5-YL)piperidine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you improve the yield and purity of your synthesis.

Overall Synthetic Workflow

The synthesis of this compound is typically approached in a three-stage process. The first stage involves the preparation of an N-Boc protected piperidine aldehyde. The second stage is the construction of the oxazole ring, commonly via a Van Leusen reaction. The final stage involves the deprotection of the piperidine nitrogen and the formation of the dihydrochloride salt.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Oxazole Formation cluster_2 Stage 3: Deprotection & Salt Formation A N-Boc-3-hydroxymethylpiperidine B Oxidation A->B e.g., Swern, Dess-Martin C N-Boc-3-piperidinecarboxaldehyde B->C D Van Leusen Reaction C->D TosMIC, Base (e.g., K2CO3) E tert-butyl 3-(1,3-oxazol-5-yl)piperidine-1-carboxylate D->E F Acidic Deprotection E->F HCl in Dioxane/Methanol G This compound F->G G A TosMIC B Deprotonation (Base, e.g., K2CO3) A->B C TosMIC Anion B->C E Nucleophilic Addition C->E D N-Boc-3-piperidine- carboxaldehyde D->E F Adduct E->F G 5-endo-dig Cyclization F->G H Oxazoline Intermediate G->H I Elimination of Tosyl Group H->I J tert-butyl 3-(1,3-oxazol-5-yl)piperidine- 1-carboxylate I->J

Caption: Simplified mechanism of the Van Leusen oxazole synthesis.

Question: My Van Leusen reaction is giving a low yield of the desired N-Boc protected oxazole. How can I improve this?

Answer: Low yields in the Van Leusen reaction can be attributed to several factors, including the choice of base, solvent, reaction temperature, and the quality of the reagents.

  • Base Selection: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K2CO3) is a common and effective choice. Stronger bases like potassium tert-butoxide can also be used, but may lead to more side reactions. [1]* Solvent: Anhydrous polar aprotic solvents like methanol, THF, or DMF are typically used. The choice of solvent can influence the solubility of the reagents and the reaction rate. [2]* Temperature: The reaction is often started at a lower temperature and then warmed to room temperature or gently heated. Optimization of the temperature profile can be crucial for maximizing the yield.

  • TosMIC Quality: TosMIC is sensitive to moisture and can degrade over time. Using fresh, high-quality TosMIC is essential for a successful reaction.

  • Side Reactions: The primary competing reaction is the formation of a nitrile if a ketone is used as the starting material. [3]With aldehydes, incomplete cyclization or side reactions involving the aldehyde (e.g., aldol condensation) can occur if the conditions are not optimal.

Question: I am observing a significant amount of unreacted aldehyde in my reaction mixture. What should I do?

Answer: The presence of unreacted aldehyde suggests that the reaction has not gone to completion. To address this:

  • Increase Equivalents of TosMIC: A slight excess of TosMIC (1.1-1.2 equivalents) is often used to ensure complete consumption of the aldehyde.

  • Extend Reaction Time: Monitor the reaction by TLC. If the reaction is sluggish, extending the reaction time may be necessary.

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate, but should be done cautiously to avoid promoting side reactions.

Stage 3: N-Boc Deprotection and Dihydrochloride Salt Formation

Question: I am having trouble with the N-Boc deprotection step. The reaction is either incomplete or I am seeing decomposition of my product.

Answer: The N-Boc group is typically removed under acidic conditions. The choice of acid and solvent is critical to ensure complete and clean deprotection.

  • Acidic Reagent: A solution of hydrogen chloride (HCl) in an anhydrous solvent like dioxane or methanol is highly effective for Boc deprotection. [4]Trifluoroacetic acid (TFA) can also be used, but HCl is often preferred for forming the hydrochloride salt directly.

  • Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the oxazole ring, which can be sensitive to aqueous acid.

  • Reaction Time and Temperature: The deprotection is usually rapid at room temperature, often completing within 1-2 hours. [5]If the reaction is slow, gentle warming can be applied, but this should be monitored carefully to avoid product degradation.

Question: My final dihydrochloride salt is oily or difficult to crystallize. How can I obtain a solid product?

Answer: The physical form of the final salt can be influenced by residual solvent and impurities.

  • Precipitation: After the deprotection is complete, the dihydrochloride salt can often be precipitated by adding a non-polar anti-solvent like diethyl ether or methyl tert-butyl ether (MTBE).

  • Trituration: If an oil is obtained, trituration with the anti-solvent (stirring the oil with the solvent to induce crystallization) can be effective.

  • Purification of the Free Base: In some cases, it may be beneficial to neutralize the crude reaction mixture after deprotection, extract the free base, purify it by column chromatography, and then form the salt by treating a solution of the pure free base with ethereal HCl.

  • Lyophilization: If the salt is highly hygroscopic or difficult to crystallize, lyophilization from a water or water/acetonitrile mixture can yield a solid powder.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for this synthesis? A1: The overall yield can vary significantly depending on the optimization of each step. With well-optimized conditions, an overall yield of 40-60% can be reasonably expected.

Q2: How can I confirm the identity and purity of my final product? A2: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Elemental Analysis: To confirm the elemental composition, which is particularly important for a new compound.

Q3: Are there any specific safety precautions for this synthesis? A3: Yes, several reagents used in this synthesis require careful handling:

  • Oxalyl chloride and Swern oxidation reagents: These are corrosive and react violently with water. The reaction also produces carbon monoxide, a toxic gas. All manipulations should be performed in a well-ventilated fume hood.

  • TosMIC: While not highly toxic, it is an isocyanide and should be handled with care to avoid inhalation or skin contact.

  • Strong Acids (HCl, TFA): These are highly corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Q4: Can I use a different method for oxazole synthesis? A4: Yes, other methods for oxazole synthesis exist, such as the Robinson-Gabriel synthesis (from an α-acylamino ketone) or the reaction of an α-hydroxy amino ketone with an aldehyde. [6]However, the Van Leusen reaction is often preferred for its mild conditions and tolerance of a wide range of functional groups.

References

  • Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. J. Org. Chem.1977 , 42 (7), 1153–1159. [Link]

  • Han, G.; Tamaki, M.; Hruby, V. J. J. Pept. Res.2001 , 58 (4), 338-341. [Link]

  • CN103204801A - Synthesis method for N-Boc-3-piperidone - Google P
  • He, M., et al. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Appl Biochem Biotechnol.2017 , 181, 1304–1313. [Link]

  • Sisko, J., et al. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. J. Org. Chem.2000 , 65, 1516-1524. [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

  • Omura, K.; Swern, D. Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron1978 , 34, 1651-1660. [Link]

  • NROChemistry. Van Leusen Reaction. [Link]

  • Wikipedia. Van Leusen reaction. [Link]

  • Organic Chemistry Portal. Van Leusen Reaction. [Link]

  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl? [Link]

  • Canadian Science Publishing. A New Synthesis of Piperidine. [Link]

  • Ma, J., et al. A base-promoted dibromination of enamides using CBr4 as a bromine source provides β,β-dibrominated secondary enamides. J. Org. Chem.2022 , 87, 15670-15678. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

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Stability issues of 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this compound in solution. Understanding and controlling for stability is paramount for generating reproducible and reliable experimental data. This guide offers troubleshooting advice, frequently asked questions, and best-practice protocols to ensure the integrity of your work.

Section 1: Core Stability Profile & Key Considerations

This section addresses the fundamental stability characteristics of this compound. The molecule's structure, featuring both a piperidine ring and an oxazole ring, presents specific vulnerabilities that must be managed during experimental design.

Frequently Asked Questions (FAQs) - General Stability

Q1: What is the primary cause of instability for this compound in solution?

A1: The primary routes of degradation are linked to the two core heterocyclic structures: the piperidine ring and the oxazole ring. The main vulnerabilities are:

  • Hydrolysis of the Oxazole Ring: The oxazole ring is susceptible to cleavage, particularly under strongly acidic or alkaline pH conditions.[1][2][3] Studies on similar 1,2,4-oxadiazole derivatives show that degradation rates increase significantly at pH values outside the optimal range of 3-5.[4]

  • Oxidation of the Piperidine Ring: The tertiary amine within the piperidine structure is prone to oxidation.[5] This can be initiated by atmospheric oxygen, trace metal contaminants, or exposure to light, potentially leading to the formation of N-oxides or ring-opened byproducts.[5]

Q2: How does the dihydrochloride salt form affect stability?

A2: The dihydrochloride salt is crucial for both solubility and stability. When dissolved in neutral, unbuffered aqueous solvents, it creates a mildly acidic environment (typically pH 3-5). This acidic condition is beneficial, as it protonates the piperidine nitrogen, reducing its susceptibility to oxidation. Furthermore, many piperidine and oxazole derivatives exhibit their highest stability in this pH range.[4][6][7]

Q3: What are the key environmental factors I need to control?

A3: The three most critical factors to manage are pH, temperature, and light.

  • pH: As discussed, maintaining a mildly acidic pH (3-5) is optimal. Buffering solutions in this range can significantly enhance stability.[4][6]

  • Temperature: Elevated temperatures accelerate all chemical degradation pathways, including hydrolysis and oxidation.[5] Solutions should be stored at recommended cool temperatures.

  • Light: Exposure to UV light can provide the energy to initiate photodegradation, often through radical mechanisms that can affect the piperidine ring.[5]

Section 2: Troubleshooting Guide for Common Issues

This section is formatted to help you diagnose and resolve specific problems encountered during your experiments.

Q: My analyte peak area is consistently decreasing in my HPLC analysis over a few hours/days. What is the likely cause?

A: A progressive decrease in the main analyte peak strongly suggests compound degradation. The most probable cause is hydrolysis of the oxazole ring, especially if you are using a neutral or basic pH buffer.

  • Causality: At neutral or high pH, the oxazole ring is more susceptible to nucleophilic attack by water or hydroxide ions, leading to ring cleavage.[4]

  • Troubleshooting Steps:

    • Verify Solution pH: Measure the pH of your solution. If it is above 6, consider reformulating with a buffer in the pH 3-5 range (e.g., acetate or citrate buffer).

    • Prepare Fresh Solutions: Always prepare solutions fresh daily for critical experiments. If storing for longer, use aprotic solvents like anhydrous DMSO or acetonitrile for stock solutions.

    • Conduct a Forced Degradation Study: To confirm the identity of degradant peaks, intentionally stress the compound (e.g., by adding a small amount of acid or base) and monitor the appearance of new peaks in your chromatogram.

Q: I am observing new, unidentified peaks in my LC-MS chromatogram. Could these be degradants?

A: Yes, it is highly likely. The appearance of new peaks, especially those with masses corresponding to potential degradation products, is a classic sign of instability.

  • Causality: These peaks could correspond to several species, as illustrated in the degradation pathway diagram below. The most common are the ring-opened product from oxazole hydrolysis or the N-oxide from piperidine oxidation.[1][4][5]

  • Troubleshooting Steps:

    • Analyze Mass Shifts: Check the mass-to-charge ratio (m/z) of the new peaks. An increase of +16 Da often corresponds to oxidation (N-oxide formation). An increase of +18 Da can indicate a hydrolysis product.

    • Control for Oxidation: Prepare your solutions using de-gassed solvents to minimize dissolved oxygen. Store the solution headspace under an inert gas like argon or nitrogen.

    • Protect from Light: Ensure your vials are amber-colored or wrapped in foil to prevent photodegradation.[5]

Diagram: Potential Degradation Pathways

The following diagram illustrates the two primary degradation mechanisms for this compound in aqueous solutions.

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent 3-(1,3-Oxazol-5-YL)piperidine (Parent Compound) Hydrolysis_Product Ring-Opened Amide (Hydrolysis Product) Parent->Hydrolysis_Product High/Low pH H₂O Oxidation_Product Piperidine N-Oxide (Oxidation Product) Parent->Oxidation_Product [O] (O₂, Light, Metal Ions)

Caption: Primary degradation routes via hydrolysis and oxidation.

Section 3: Experimental Protocols & Best Practices

Adherence to rigorous protocols is the best way to prevent stability issues.

Protocol 1: Preparation of a Stable Stock Solution

This protocol details the recommended procedure for preparing a stock solution for maximum longevity.

  • Solvent Selection: Choose a dry, aprotic solvent such as anhydrous DMSO or acetonitrile. These solvents minimize the risk of hydrolysis.

  • Weighing: Tare a sterile, amber glass vial with a PTFE-lined screw cap. Weigh the desired amount of this compound directly into the vial.

  • Dissolution: Add the appropriate volume of the chosen aprotic solvent to achieve the target concentration (e.g., 10 mM). Mix thoroughly using a vortex mixer until fully dissolved.

  • Inert Overlay (Optional but Recommended): Gently flush the headspace of the vial with an inert gas (argon or nitrogen) to displace atmospheric oxygen.

  • Storage: Store the stock solution at -20°C or -80°C. This combination of aprotic solvent and low temperature provides the most stable environment.

Protocol 2: Workflow for Basic Solution Stability Assessment

This workflow allows you to empirically determine the stability of the compound in your specific experimental buffer.

  • Preparation (T=0): Prepare a solution of the compound in your experimental buffer at the final desired concentration.

  • Initial Analysis: Immediately analyze a sample of this solution via a validated, stability-indicating HPLC method.[6] Record the peak area of the parent compound. This is your T=0 baseline.

  • Incubation: Store the remaining solution under your intended experimental conditions (e.g., 25°C on the benchtop, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it using the same HPLC method.

  • Data Evaluation: Compare the peak area of the parent compound at each time point to the T=0 baseline. A decrease of >5-10% typically indicates meaningful degradation. Also, monitor for the growth of new peaks.

Diagram: Stability Assessment Workflow

G start Prepare Solution in Experimental Buffer t0 T=0 Analysis (HPLC/LC-MS) Establish Baseline start->t0 store Store Under Experimental Conditions (Temp, Light, etc.) t0->store timepoint Analyze at Time Points (e.g., 1h, 4h, 24h) store->timepoint Sample compare Compare Peak Area to Baseline Monitor for Degradants timepoint->compare end Determine Stability Window compare->end

Caption: Workflow for evaluating solution stability over time.

Section 4: Data Summary Tables

Table 1: Recommended Storage Conditions for Solutions
Solvent SystemConcentrationTemperatureLight ConditionMax Recommended Duration
Anhydrous DMSO/ACN1-50 mM-20°C to -80°CAmber Vial / Dark1-3 Months
Aqueous Buffer (pH 3-5)< 1 mM2-8°CAmber Vial / Dark< 24 Hours
Unbuffered Water< 1 mM2-8°CAmber Vial / Dark< 8 Hours (Prepare Fresh)
Aqueous Buffer (pH > 7)AnyNot RecommendedNot RecommendedAvoid
Table 2: Summary of Factors Influencing Stability
FactorHigh-Risk ConditionEffect on StabilityMitigation Strategy
pH > 6.0 or < 2.0Accelerates oxazole ring hydrolysis.[4]Use a buffer system to maintain pH between 3 and 5.[6]
Temperature > 25°CIncreases rate of all degradation pathways.[5]Store solutions at 2-8°C for short-term and -20°C or below for long-term.
Light Direct Sunlight / UVPromotes photodegradation of the piperidine ring.[5]Use amber vials or wrap containers in aluminum foil.
Solvent Aqueous / ProticCan act as a nucleophile for hydrolysis.Use aprotic solvents (DMSO, ACN) for long-term stock solutions.
Oxygen Atmospheric O₂Promotes oxidation of the piperidine ring.[5]Use de-gassed solvents; store under inert gas (Ar, N₂).

References

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved January 28, 2026, from [Link]

  • Oxazole.pdf. (n.d.). CUTM Courseware. Retrieved January 28, 2026, from [Link]

  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. Retrieved January 28, 2026, from [Link]

  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
  • Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. (n.d.). Scientific Research Publishing. Retrieved January 28, 2026, from [Link]

  • Oxazole. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: Oxazole Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility of Oxazole-Based Compounds Ticket ID: OXZ-SOL-9942 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Oxazole Optimization Desk

You are likely here because your oxazole lead compound—despite showing promising potency—has "crashed out" in aqueous media or failed to dissolve during formulation.

The Root Cause: Oxazole rings are planar, aromatic systems. While they are excellent bioisosteres for amides and esters, they suffer from what we call the "Brick Dust" effect . Their flat geometry allows for efficient


-

stacking in the crystal lattice, resulting in high lattice energy and high melting points. Furthermore, the 1,3-oxazole ring is a very weak base (pKa ~0.8 – 1.5), meaning it remains uncharged (neutral) at physiological pH, denying you the solubility boost of ionization.

This guide provides a modular troubleshooting workflow to resolve these issues, moving from structural modification to formulation rescue.

Module 1: The Medicinal Chemistry Desk (Structural Modification)

Current Status: Your compound is in the Lead Optimization phase. Goal: Modify the scaffold to improve intrinsic solubility without killing potency.

Expert Insight: The "Escape from Flatland" Strategy

The most common error is adding molecular weight (MW) to add polar groups without addressing the crystal packing. You must disrupt the planarity.

Troubleshooting Workflow: Structural Logic

OxazoleStructMod Start Compound Insoluble? CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 200°C (Lattice Energy Issue) CheckMP->HighMP LowMP MP < 150°C (Lipophilicity Issue) CheckMP->LowMP Action1 Increase Fsp3 Fraction (Add sp3 centers) HighMP->Action1 Disrupt Planarity Action3 Break Symmetry (Ortho-substitution) HighMP->Action3 Twist the Ring Action2 Lower LogP (Add Polar Groups) LowMP->Action2 Reduce Greasiness Result Retest Kinetic Solubility Action1->Result Improved Solubility Action2->Result Action3->Result

Figure 1: Decision tree for structural modification based on physical properties.

FAQs: Structural Modification

Q: I added a pyridine nitrogen to improve solubility, but it didn't help. Why? A: You likely increased the planarity. Adding aromatic rings (even heteroaromatic ones) promotes stacking.

  • The Fix: Instead of a pyridine, try a saturated heterocycle like morpholine , piperazine , or oxetane . These increase the fraction of

    
     hybridized carbons (
    
    
    
    ), which disrupts the crystal lattice. This concept is grounded in the seminal "Escape from Flatland" work by Lovering et al. [1].[1]

Q: Does position matter on the oxazole ring? A: Yes. Substitution at the C4 or C5 positions with bulky groups can force the oxazole ring to twist out of plane relative to adjacent aryl rings. This "molecular twist" lowers the melting point and improves solubility.

Module 2: The Formulation Desk (Assay & Pre-clinical)

Current Status: The molecule is synthesized; you need to dissolve it for biological assays (in vitro/in vivo). Goal: Create a stable solution/suspension.

The "pH Trap" Warning

CRITICAL: Do not rely on pH adjustment for standard oxazoles.

  • Fact: The conjugate acid pKa of oxazole is ~0.8.[2][3]

  • Consequence: To protonate 99% of the oxazole, you would need a pH of ~ -1.2. This is incompatible with biological assays. At pH 7.4, the oxazole is 100% neutral (lipophilic).

Recommended Solvent Systems
Formulation TypeComponentsSuitabilityMechanism
Standard Stock 100% DMSOStorageHigh solvency power.
In Vitro Assay 0.5% DMSO in PBSCell CultureLow toxicity limit.
In Vivo (IV) 10% DMSO / 40% PEG400 / 50% WaterPK StudiesCo-solvency.
In Vivo (PO) 20% HP-

-CD or SBE-

-CD
Oral DosingInclusion Complexation (Best for oxazoles).
Rescue 0.5% Methylcellulose / 0.1% Tween 80ToxicologySuspension (if solution fails).
Protocol: Cyclodextrin Complexation

Cyclodextrins (CD) are the "gold standard" for oxazoles because the hydrophobic oxazole ring fits inside the CD cavity while the CD exterior remains water-soluble [2].[4]

Step-by-Step Procedure:

  • Preparation: Prepare a 20% (w/v) solution of Sulfobutylether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD)
    in water.
  • Addition: Add your oxazole compound in excess of its estimated solubility.

  • Equilibration: Vortex high speed for 5 minutes, then shake/stir at room temperature for 24–48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solid.

  • Validation: Analyze filtrate by HPLC to determine dissolved concentration.

Module 3: Advanced Troubleshooting (Salts & Solid State)

Current Status: You are trying to make a salt form to improve dissolution rates. Issue: "I tried making a tartrate salt, but it oiled out or dissociated."

Expert Insight: The pKa Gap Rule

For a stable salt, the


 (pKa of acid – pKa of base) should be 

(preferably

).
  • Oxazole pKa: ~0.8 (Base)[3]

  • Tartaric Acid pKa: ~3.0 (Acid)

  • 
    :  -2.2 (Negative gap!)
    
  • Result: The proton will not transfer; you will get a co-crystal or physical mixture, not a salt.

Salt Selection Workflow

SaltSelection Input Oxazole Compound (pKa ~1.0) WeakAcid Weak Acids (Fumaric, Tartaric) Input->WeakAcid Screening StrongAcid Strong Acids (pKa < -1) Input->StrongAcid Screening ResultFail Salt Failure (No Proton Transfer) WeakAcid->ResultFail Delta pKa < 2 ResultSuccess Stable Salt (Mesylate, Tosylate, Sulfate) StrongAcid->ResultSuccess Delta pKa > 3

Figure 2: Salt selection logic based on pKa compatibility.

The Solution: Sulfonic Acids

To form a salt with an oxazole, you need strong acids .

  • Recommended Counter-ions: Methanesulfonate (Mesylate), Toluenesulfonate (Tosylate), or Sulfate.

  • Avoid: HCl (often leads to hygroscopic salts that deliquesce).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[5][6] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][5][6][7][8] Journal of Medicinal Chemistry.[5][6]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[9][10] Advanced Drug Delivery Reviews.[5]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.[5]

For further assistance, please contact the Chemistry Support Team with your compound's specific LogP and Melting Point data.

Sources

Technical Support Center: 3-(1,3-Oxazol-5-YL)piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this molecule. We will explore its potential degradation pathways and offer practical troubleshooting advice to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural motifs in this compound and their inherent stability risks?

A1: This molecule is comprised of two key heterocyclic systems: a piperidine ring and an oxazole ring. As a dihydrochloride salt, its acidic and hygroscopic nature also plays a critical role in its stability profile.

  • Piperidine Ring: This is a saturated secondary amine. The lone pair of electrons on the nitrogen makes it a nucleophilic center and susceptible to oxidation.[1] Over time, even atmospheric oxygen can lead to the formation of N-oxides or other oxidative degradants. The C-H bonds adjacent to the nitrogen are also potential sites for oxidative attack, particularly under photolytic or radical-induced conditions.[2]

  • Oxazole Ring: This is a five-membered aromatic heterocycle. While aromatic systems are generally stable, the oxazole ring is known to be sensitive to certain conditions. It is particularly susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening.[3] Strong oxidizing agents can also cleave the ring.[4]

  • Dihydrochloride Salt: The salt form enhances water solubility but also makes the compound hygroscopic. Absorbed moisture can create an acidic microenvironment (due to HCl hydrolysis) that can directly catalyze the degradation of the acid-labile oxazole ring.

Q2: What are the most likely degradation pathways I should be aware of under standard laboratory conditions?

A2: Based on the structure, the two most probable non-enzymatic degradation pathways are hydrolysis and oxidation .

  • Hydrolytic Degradation: This is arguably the most significant risk, primarily targeting the oxazole ring. In the presence of water—which can be absorbed from the atmosphere by the hygroscopic dihydrochloride salt—the acidic conditions can catalyze the cleavage of the oxazole ring to form an amino ketone or related open-chain structures.[5]

  • Oxidative Degradation: This pathway primarily targets the piperidine ring's secondary amine. It can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.[1] This can result in the formation of a stable N-oxide or, in more aggressive conditions, ring-opened products.

Q3: How should I properly store solid this compound and its solutions to minimize degradation?

A3: Proper storage is critical to maintaining the integrity of the compound.

  • Solid Form: Store the solid compound in a tightly sealed container, preferably in a desiccator to protect it from moisture. For long-term storage, keep it in a freezer (-20°C or below) under an inert atmosphere (e.g., argon or nitrogen) to minimize both hydrolytic and oxidative degradation.

  • Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use anhydrous aprotic solvents (e.g., DMSO, DMF) and store under an inert atmosphere at -20°C or -80°C in light-protected vials. Avoid aqueous or protic solvents like methanol/ethanol for long-term storage, as they can facilitate hydrolysis.

Troubleshooting Guide: Experimental Issues & Solutions

Problem 1: I'm observing new, unidentified peaks in my HPLC/LC-MS chromatogram during analysis. What are they?

Answer: The appearance of new peaks is a classic sign of compound degradation. The two most probable causes are hydrolysis of the oxazole ring and oxidation of the piperidine ring.

Causality:

  • Hydrolysis: The acidic nature of the dihydrochloride salt can catalyze ring-opening of the oxazole moiety, especially if your mobile phase is aqueous and unbuffered, or if your sample was stored in a protic solvent.

  • Oxidation: If the sample was exposed to air for an extended period, heated, or exposed to light, the piperidine nitrogen may have been oxidized.

Troubleshooting Steps:

  • Characterize the Impurities: Use high-resolution mass spectrometry to obtain the exact mass of the unknown peaks. Compare these masses to potential degradation products.

  • Perform Forced Degradation: Intentionally stress the compound under controlled conditions (acidic, basic, oxidative, thermal, photolytic) to see if you can selectively generate the unknown peaks. This is the most definitive way to identify degradation pathways.[6]

  • Review Sample Handling: Ensure samples are handled under inert gas, protected from light, and analyzed promptly after preparation.

Table 1: Potential Degradation Products and Their Expected Mass Shifts

Degradation PathwayMoiety TargetedPotential Product StructureExpected Mass Change (from free base)
Hydrolysis Oxazole RingRing-opened amino ketone+18 (H₂O addition)
Oxidation Piperidine RingN-Oxide formation+16 (Oxygen addition)
Oxidation Piperidine RingDehydrogenation (Imine formation)-2 (Loss of 2H)

Problem 2: The measured concentration of my stock solution is decreasing over time, even when stored in the freezer. What is causing this loss of potency?

Answer: A gradual loss of potency points to a slow degradation process occurring in the solution state. The primary suspects are solvent-mediated hydrolysis and slow oxidation.

Causality:

  • Solvent Choice: Even high-quality solvents can contain trace amounts of water, which is sufficient to cause slow hydrolysis of the acid-labile oxazole ring over weeks or months. Protic solvents like methanol can also participate in solvolysis reactions.

  • Dissolved Oxygen: Solvents that have not been sparged with an inert gas contain dissolved oxygen, which can slowly oxidize the piperidine ring. This process can be accelerated by freeze-thaw cycles.

Troubleshooting Workflow:

G start Potency Loss Detected solvent Re-evaluate Solvent Choice (Use Anhydrous Aprotic if possible) start->solvent storage Improve Storage Conditions (Inert gas overlay, -80°C, protect from light) start->storage fresh Prepare Fresh Solutions for Critical Experiments solvent->fresh storage->fresh reval Re-validate Analytical Method for Stability fresh->reval

Caption: Workflow for addressing solution potency loss.

Recommendations:

  • Use High-Purity Solvents: Always use anhydrous, HPLC-grade, or higher-purity aprotic solvents (e.g., DMSO) for stock solutions.

  • Inert Atmosphere: Before sealing and freezing, flush the vial headspace with argon or nitrogen to displace oxygen.

  • Aliquot: Store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles and exposure to the atmosphere.

Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is essential for proactively identifying potential degradants and establishing the stability-indicating nature of your analytical method.

Objective: To intentionally degrade the compound under various stress conditions to generate and identify potential degradation products.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition.

Table 2: Recommended Forced Degradation Conditions

Stress ConditionReagent / ConditionTimeRationale
Acid Hydrolysis 0.1 M HCl2, 8, 24 hours at 60°CSimulates acidic environments; targets the oxazole ring.
Base Hydrolysis 0.1 M NaOH2, 8, 24 hours at 60°CTests for base-lability.
Oxidation 3% H₂O₂2, 8, 24 hours at RTSimulates oxidative stress; targets the piperidine N.
Thermal 80°C (in solution and solid)24, 48, 72 hoursAssesses thermal stability.[7]
Photolytic UV (254 nm) & White Light24, 48, 72 hoursAssesses light sensitivity.[1]
  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration. Analyze by a stability-indicating HPLC-UV/MS method alongside an unstressed control sample.

  • Peak Tracking: Monitor for the appearance of new peaks and the decrease in the parent peak area. Use MS data to propose structures for the new peaks.

Protocol 2: Recommended Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating the parent compound from its potential degradation products.

  • Column: C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 254 nm and 220 nm, coupled with a Mass Spectrometer (ESI+).

  • Rationale: The acidic mobile phase improves peak shape for the amine-containing molecule. The gradient elution ensures that any degradants, which may have different polarities, are resolved from the parent peak. MS detection is crucial for identifying unknown degradant peaks by their mass-to-charge ratio.[8]

Visualizing Degradation Pathways

The following diagrams illustrate the most probable degradation pathways and a logical workflow for investigating stability issues.

G cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway parent 3-(1,3-Oxazol-5-YL)piperidine hydrolysis_product Ring-Opened Amino Ketone (Oxazole Cleavage) parent->hydrolysis_product H+ / H₂O n_oxide Piperidine N-Oxide parent->n_oxide [O] (e.g., H₂O₂, O₂) imine Piperidine Imine parent->imine [O] (Dehydrogenation)

Caption: Potential degradation pathways for the parent compound.

References

  • Benchchem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention. Retrieved from BenchChem Tech Support.[1]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]4]

  • Biosynce. (2025). Under what conditions does piperidine decompose?. Retrieved from [Link]7]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy Procedia, 23, 119-128.[9]

  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Royal Society of Chemistry.[3]

  • Barnes, I., Gard, E., & Mmereki, B. T. (2012). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications.[2]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]]

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.[10]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Retrieved from [Link]]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.[11]

  • Waterman, K. C., & Adami, R. C. (2005). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. Journal of Pharmaceutical Sciences, 94(1), 1-10.[12]

  • Jiménez, J. I., & Scheuer, P. J. (1998). Naturally Occurring Oxazole-Containing Peptides. Marine Natural Products, 71(1), 1-13.[13]

  • Batey, R. A., & Boyd, D. R. (2000). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Bioorganic & Medicinal Chemistry Letters, 10(14), 1547-1550.[14]

  • Rich, J. R., & Bundle, D. R. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Chemical Communications, 55(1), 108-111.[5]

  • Closmann, F., & Rochelle, G. T. (2010). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 1(1), 227-234.[15]

  • Sharma, P., & Kumar, V. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 11(4-S), 156-168.[16]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.[6]

  • Archer, S., et al. (2004). Analytical Methods for the determination of piperazines. Journal of Pharmaceutical and Biomedical Analysis, 34(2), 277-285.[8]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(1,3-Oxazol-5-YL)piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and is based on established chemical principles and field-proven insights.

Proposed Synthetic Workflow

The synthesis of this compound can be efficiently achieved through a three-step process starting from commercially available N-Boc-3-(hydroxymethyl)piperidine. This pathway involves an oxidation, an oxazole formation reaction, and a final deprotection/salt formation step.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Oxazole Ring Formation cluster_2 Step 3: Deprotection & Salt Formation A N-Boc-3-(hydroxymethyl)piperidine B N-Boc-piperidine-3-carbaldehyde A->B Dess-Martin Periodinane DCM, rt C TosMIC, K2CO3 Methanol, reflux B->C D N-Boc-3-(1,3-oxazol-5-yl)piperidine C->D E HCl in Dioxane or HCl in Ether D->E F 3-(1,3-Oxazol-5-yl)piperidine dihydrochloride E->F

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part 1: Synthesis of N-Boc-piperidine-3-carbaldehyde (Intermediate A)

Question 1: I am experiencing low yields during the oxidation of N-Boc-3-(hydroxymethyl)piperidine to the corresponding aldehyde. What are the potential causes and how can I improve the yield?

Answer: Low yields in this oxidation step are common and can typically be attributed to two main factors: over-oxidation to the carboxylic acid or incomplete reaction. The choice of oxidant and reaction conditions are critical.

  • Over-oxidation: Stronger oxidizing agents like potassium permanganate or chromic acid-based reagents can easily oxidize the aldehyde further to a carboxylic acid, especially if the reaction is not carefully monitored. The Dess-Martin Periodinane (DMP) or a Swern oxidation are generally preferred as they are milder and more selective for primary alcohols to aldehydes.

  • Incomplete Reaction: This can be due to insufficient oxidant, poor quality of the oxidant (DMP is sensitive to moisture), or inadequate reaction time.

ParameterRecommended ConditionRationale
Oxidant Dess-Martin Periodinane (DMP)High selectivity for primary alcohols, mild reaction conditions, and simple work-up.
Equivalents of DMP 1.1 - 1.5 equivalentsEnsures complete consumption of the starting material without excessive waste.
Solvent Anhydrous Dichloromethane (DCM)Inert, dissolves both reactant and reagent, and has a low boiling point for easy removal.
Temperature Room TemperatureSufficient for the reaction to proceed to completion without promoting side reactions.
Monitoring Thin Layer Chromatography (TLC)Essential to monitor the disappearance of the starting material to avoid over-running the reaction.

Troubleshooting Flowchart for Low Yield in Oxidation:

G start Low Yield in Oxidation Step check_sm Is there starting material left (TLC)? start->check_sm check_acid Is the carboxylic acid byproduct observed (TLC/NMR)? check_sm->check_acid No incomplete Incomplete Reaction check_sm->incomplete Yes over_oxid Over-oxidation check_acid->over_oxid Yes solution1 Increase reaction time or add more oxidant (0.2 eq increments). Ensure DMP is fresh and anhydrous. incomplete->solution1 solution2 Use a milder, more selective oxidant like DMP or consider a Swern oxidation. Monitor reaction closely with TLC. over_oxid->solution2

Caption: Decision tree for troubleshooting low oxidation yields.

Question 2: The intermediate aldehyde seems to be unstable and decomposes upon storage. How can I mitigate this?

Answer: Aldehydes, in general, can be prone to oxidation to carboxylic acids upon exposure to air and can also undergo oligomerization. It is highly recommended to use the N-Boc-piperidine-3-carbaldehyde immediately in the next step. If storage is unavoidable, it should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C) and protected from light.

Part 2: Oxazole Ring Formation via Van Leusen Reaction

Question 3: My reaction between N-Boc-piperidine-3-carbaldehyde and Tosylmethyl isocyanide (TosMIC) is sluggish and gives incomplete conversion. How can I drive the reaction to completion?

Answer: The Van Leusen oxazole synthesis is a powerful reaction but its success is highly dependent on the reaction conditions. Incomplete conversion is often a result of issues with the base, solvent, or temperature.

  • Base: A strong, non-nucleophilic base is required to deprotonate the TosMIC. Potassium carbonate (K₂CO₃) is a common choice. Ensure the K₂CO₃ is finely powdered and anhydrous to maximize its reactivity.

  • Solvent: Methanol is the typical solvent for this reaction. Ensure it is anhydrous, as water can interfere with the reaction.

  • Temperature: The reaction is often performed at reflux to ensure a reasonable reaction rate. If the reaction is still sluggish, a slight increase in temperature (if possible with a higher boiling solvent, although this may promote side reactions) or prolonged reaction time could be beneficial.

Question 4: I am observing multiple byproducts on my TLC plate after the oxazole formation step. What are these and how can I avoid them?

Answer: The formation of byproducts in the Van Leusen reaction can be due to several factors. Common side products include unreacted starting materials and intermediates of the reaction mechanism. To minimize byproducts, ensure slow addition of the aldehyde to the mixture of TosMIC and base in methanol. This helps to keep the concentration of the aldehyde low and favors the desired reaction pathway. Proper stoichiometry is also crucial; use of a slight excess of TosMIC (1.05-1.1 equivalents) can help to consume all of the aldehyde.

Part 3: Boc Deprotection and Dihydrochloride Salt Formation

Question 5: The Boc deprotection using HCl in dioxane/ether is not proceeding to completion. What should I do?

Answer: Incomplete Boc deprotection is unusual with strong acids like HCl, but can occur if the concentration of HCl is too low or if the reaction time is insufficient.

  • HCl Concentration: Use a commercially available solution of HCl in dioxane (typically 4M) or ether. You can also prepare a fresh solution by bubbling HCl gas through the anhydrous solvent. Ensure at least 2 equivalents of HCl are used to account for both the piperidine nitrogen and the oxazole nitrogen. An excess is generally recommended to drive the reaction to completion.

  • Reaction Time and Temperature: The reaction is typically fast at room temperature (30 minutes to a few hours). If it is still incomplete, you can let it stir for a longer period or gently warm the reaction mixture to 30-40°C.

Question 6: The final product, this compound, is an oil and is proving difficult to crystallize. How can I isolate a solid product?

Answer: The isolation of amine salts as solids can sometimes be challenging. If the product initially separates as an oil, this is often due to residual solvent or minor impurities.

  • Trituration: Try adding a non-polar solvent in which the salt is insoluble, such as cold diethyl ether or hexane. Vigorously stirring or scratching the flask with a glass rod can induce crystallization.

  • Solvent System: Ensure your reaction solvent (e.g., dioxane) is fully removed under vacuum before attempting precipitation. The choice of precipitation solvent is also key. Diethyl ether is a good first choice.

  • Purity: If the product remains an oil, it may be due to impurities. Purifying the Boc-protected intermediate by column chromatography before the deprotection step is highly recommended to ensure the final salt is as pure as possible.

Question 7: The NMR spectrum of my final product shows unexpected peaks. What are the likely impurities?

Answer: Common impurities in the final product can include:

  • Residual Solvent: Peaks corresponding to dioxane, diethyl ether, or other solvents used in the workup are common. These can usually be removed by drying the product under high vacuum.

  • Grease: Broad peaks from vacuum grease can be present if care is not taken during handling.

  • Incomplete Deprotection: The presence of the Boc group (a large singlet around 1.4 ppm in ¹H NMR) indicates incomplete deprotection.

  • Water: A broad peak that can be exchanged with D₂O. The dihydrochloride salt is often hygroscopic.

Frequently Asked Questions (FAQs)

Q1: Is the Boc group the best choice for protecting the piperidine nitrogen?

A: The tert-Butyloxycarbonyl (Boc) group is an excellent choice as it is stable under the conditions of the oxidation and oxazole formation steps, and it is easily removed under acidic conditions which also facilitates the formation of the hydrochloride salt.[1] Other protecting groups like the Carboxybenzyl (Cbz) group could also be used, but the deprotection (typically hydrogenation) would require a separate step before salt formation.

Q2: Are there alternative methods for synthesizing the oxazole ring?

A: Yes, several methods exist for oxazole synthesis.[2][3][4][5] The Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone, is a classic method. Another approach is the reaction of α-haloketones with primary amides.[2] However, for this specific substrate, the Van Leusen reaction with TosMIC is often highly efficient and proceeds under relatively mild conditions.

Q3: What are the main challenges when scaling up this synthesis?

A: Scaling up presents several challenges.[6] Temperature control during the oxidation step can be difficult, as these reactions can be exothermic. Efficient mixing becomes crucial, especially with slurries like K₂CO₃ in the Van Leusen reaction. Product isolation, particularly the filtration of the final salt, can also be more challenging on a larger scale. A thorough process safety assessment is essential before any scale-up.

Q4: What are the key safety precautions for this synthesis?

A: Several reagents used in this synthesis require careful handling.

  • Dess-Martin Periodinane (DMP): Can be explosive under certain conditions (shock or heat). Handle with care.

  • TosMIC: Is toxic and has an unpleasant odor. Work in a well-ventilated fume hood.

  • HCl solutions: Are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Q5: How should I store the final this compound?

A: As a dihydrochloride salt, the compound is likely to be hygroscopic. It should be stored in a tightly sealed container, preferably in a desiccator, under an inert atmosphere, and protected from light and moisture to ensure its long-term stability.

References

  • SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis and pharmacological evaluation of 3-[5-(aryl-[2][6][7]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Retrieved from [Link]

  • Google Patents. (n.d.). US5043345A - Piperidine compounds and their preparation and use.
  • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Retrieved from [Link]

  • Chemija. (n.d.). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Retrieved from [Link]

  • ScienceDaily. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Retrieved from [Link]

  • Patsnap. (n.d.). (R)-3-amino piperidine hydrochloride preparation method.

Sources

Technical Support Center: Improving the Purity of Synthesized Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Process Chemists, and Drug Development Leads From: Senior Application Scientist, Technical Support Division Subject: Advanced Purification Strategies & Troubleshooting for Piperidine Scaffolds

Introduction: The Piperidine Challenge

Piperidine rings are the structural backbone of countless pharmaceutical agents, including fentanyl, paroxetine, and methylphenidate. However, their synthesis—often via pyridine hydrogenation or N-alkylation—introduces a unique spectrum of impurities that are notoriously difficult to remove.

The high basicity of the secondary amine (


) leads to strong interactions with stationary phases, while the conformational flexibility of the ring creates complex stereochemical mixtures (cis/trans isomers). This guide moves beyond standard textbook methods, offering field-proven strategies to isolate high-purity piperidine derivatives for biological evaluation.

Troubleshooting Guide (Q&A)

Category A: Reaction Optimization & Impurity Control

Q1: I am detecting persistent pyridine residues in my hydrogenated product even after fractional distillation. Why is separation failing? Diagnosis: You are likely battling the piperidine-pyridine azeotrope .[1] Simple fractional distillation cannot separate this mixture, which boils at a constant composition (approx. 92% piperidine / 8% pyridine) due to the intermolecular hydrogen bonding network. Corrective Action:

  • Chemical Sequestration: Exploit the basicity difference (

    
     Pyridine 
    
    
    
    5.2 vs. Piperidine
    
    
    11.1).
    • Dissolve the mixture in an organic solvent (e.g., EtOAc).

    • Wash with a buffer at pH 6.0–7.0. The more basic piperidine will be protonated and move to the aqueous layer, while pyridine remains free and stays in the organic layer.[2]

    • Basify the aqueous layer (pH >12) and extract the pure piperidine.

  • Azeotropic Distillation: Add a tertiary entrainer like toluene or benzene. The water/hydrocarbon azeotrope distills first, often breaking the amine interaction.

Q2: My crude piperidine derivative has a yellow/brown tint that persists after filtration. Is this an impurity? Diagnosis: Yes, this typically indicates N-oxidation or the presence of trace conjugated imines (tetrahydropyridines) resulting from incomplete reduction. Piperidines are susceptible to oxidation by atmospheric oxygen, forming N-oxides and colored radical species. Corrective Action:

  • Pre-treatment: Store crude oils under argon/nitrogen.

  • Reductive Bleaching: Treat the crude oil with a small amount of

    
     in methanol before workup to reduce colored imine impurities back to the amine.
    
  • Acid Wash: Many colored impurities are neutral oxidation products. Precipitating the product as an HCl salt (see Protocol A) often leaves these colored impurities in the mother liquor.

Category B: Chromatography & Isolation[3][4][5]

Q3: My compound streaks/tails severely on silica gel columns, ruining separation. Diagnosis: The basic nitrogen of the piperidine ring interacts with acidic silanol groups (


) on the silica surface, causing non-specific adsorption and peak broadening.[1]
Corrective Action: 
  • Mobile Phase Modifier: Add 1–5% Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) to your eluent. This saturates the silanol sites, allowing the piperidine to elute cleanly.
    
  • Stationary Phase Switch: Use Amine-functionalized silica or Neutral Alumina , which lack the acidic protons that cause tailing.

Q4: I used a Palladium catalyst for a coupling reaction. My product is dark, and ICP-MS shows high residual metal. Diagnosis: Piperidines are excellent ligands for transition metals. Palladium coordinates tightly to the nitrogen lone pair, making standard filtration insufficient. Corrective Action:

  • Scavenging: Do not rely on crystallization alone. Use a Trimercapto-s-triazine (TMT) scavenger or functionalized silica (thiol-modified) to chelate and precipitate the metal (See Protocol B).

Category C: Stereochemical Control

Q5: I need the trans-isomer, but hydrogenation yielded mostly cis. Can I convert it? Diagnosis: Hydrogenation of substituted pyridines typically yields the cis-isomer (kinetic product) because hydrogen adds from the least hindered face. Corrective Action:

  • Thermodynamic Equilibration: You can epimerize the center alpha to the nitrogen (or carbonyl) to the thermodynamically stable trans-isomer.

  • Method: Reflux the cis-isomer in ethanol with a strong base (e.g., EtONa) for 12–24 hours. The bulky substituents will shift to the equatorial position (trans) to relieve 1,3-diaxial strain.

Experimental Protocols

Protocol A: Purification via HCl Salt Recrystallization

Best for: Removing neutral impurities (unreacted starting materials, colored oxidation products).

  • Dissolution: Dissolve 10 g of crude piperidine base in 50 mL of dry diethyl ether or ethyl acetate.

  • Salt Formation: Cool to 0°C. Slowly add 1.1 equivalents of 2M HCl in diethyl ether (or bubble dry HCl gas). A white precipitate should form immediately.

  • Isolation: Filter the solid rapidly under Argon (piperidine salts can be hygroscopic).

  • Recrystallization:

    • Dissolve the crude salt in a minimum amount of hot Ethanol or Isopropanol .

    • If colored, add activated carbon, boil for 5 mins, and hot filter.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Recovery: Filter the white needles. To recover the free base, dissolve in water, basify with NaOH (pH >12), and extract into DCM.

Protocol B: Palladium Removal with TMT

Best for: Post-Suzuki/Buchwald coupling purification.

  • Preparation: Dissolve the crude reaction mixture in THF or Ethyl Acetate (10 volumes).

  • Scavenging: Add Trimercapto-s-triazine (TMT) sodium salt (0.5 equiv relative to Pd catalyst used).

  • Incubation: Stir vigorously at 50°C for 2–4 hours. The solution typically clarifies as the Pd-TMT complex precipitates.

  • Filtration: Filter the mixture through a pad of Celite or activated charcoal.

  • Analysis: The filtrate should now have <50 ppm Pd. Proceed to column chromatography or crystallization.[3]

Data & Reference Tables

Table 1: Solvent Selection for Piperidine Purification
TechniqueRecommended Solvent SystemNotes
Recrystallization (Salts) Ethanol / Diethyl EtherDissolve in hot EtOH; add Ether to cloud point.
Recrystallization (Salts) Isopropanol (IPA)Excellent for HCl salts; high recovery yields.
TLC / Column (Silica) DCM / MeOH + 1%

Ammonia prevents tailing. Start with 95:5 ratio.
TLC / Column (Silica) Hexane / EtOAc + 2% TEAFor lipophilic derivatives. TEA is essential.
Extraction (Aqueous) DCM or ChloroformChlorinated solvents extract piperidines efficiently from water.
Table 2: Common Impurity Profiles
Impurity TypeOriginDetection MethodRemoval Strategy
Pyridine Incomplete HydrogenationGC-MS / NMR (aromatic region)Acid wash (pH 6) or Azeotropic Distillation.
Tetrahydropyridine Partial ReductionNMR (alkene proton ~5.8 ppm)Catalytic hydrogenation or Acidic hydrolysis.
N-Oxide Oxidation (Air exposure)LC-MS (M+16 peak)Reduction with Zn/AcOH or NaBH4.
Pd-Complex Residual CatalystColor (Dark/Grey), ICP-MSTMT Scavenging or Thiol-Silica.

Visualizations (Workflows)

Diagram 1: Purification Decision Tree

This workflow guides the user through selecting the optimal purification method based on the physical state and impurity profile of the crude piperidine.

PurificationStrategy Start Crude Piperidine Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid High MP Liquid Oil / Liquid StateCheck->Liquid Low MP Recryst Recrystallize (HCl Salt) Solvent: EtOH/IPA Solid->Recryst Direct ImpurityCheck Major Impurity Type? Liquid->ImpurityCheck NeutralImp Neutral (Pyridine/SM) ImpurityCheck->NeutralImp MetalImp Metal (Pd/Pt) ImpurityCheck->MetalImp IsomerImp Stereoisomers (Cis/Trans) ImpurityCheck->IsomerImp AcidWash Acid/Base Extraction (pH 6.0 Separation) NeutralImp->AcidWash Scavenge TMT Scavenging + Filtration MetalImp->Scavenge Epimerize Base Epimerization (Thermodynamic Control) IsomerImp->Epimerize Column Column Chromatography (DCM/MeOH + NH4OH) AcidWash->Column Polishing Scavenge->Column Epimerize->Column

Caption: Decision matrix for selecting purification techniques based on physical state and impurity profile.

Diagram 2: Cis/Trans Isomer Management

A mechanistic view of how to manage stereocenters in substituted piperidines.

Stereocontrol Pyridine Substituted Pyridine (Precursor) Hydrogenation Cat. Hydrogenation (PtO2 / H2) Pyridine->Hydrogenation Reduction CisProduct Cis-Piperidine (Kinetic Product) Hydrogenation->CisProduct Syn-Addition BaseTreat Reflux w/ Base (NaOEt / EtOH) CisProduct->BaseTreat Epimerization TransProduct Trans-Piperidine (Thermodynamic Product) BaseTreat->TransProduct Relief of Steric Strain

Caption: Workflow for converting kinetically favored cis-isomers to thermodynamically stable trans-isomers.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Removal of Catalyst Metal Impurities from Active Pharmaceutical Ingredients. Organic Process Research & Development, 9(2), 198–205. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to GRK2 Inhibitors: Evaluating 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride Against Established Compounds

Author: BenchChem Technical Support Team. Date: February 2026

G protein-coupled receptor kinase 2 (GRK2) has emerged as a critical signaling hub and a high-value therapeutic target for a range of pathologies, most notably heart failure, but also extending to metabolic disorders and inflammatory conditions.[1][2][3] Its primary role involves the phosphorylation of activated G protein-coupled receptors (GPCRs), which initiates a process of desensitization and signaling termination.[4][5] In chronic disease states like heart failure, GRK2 is often upregulated, leading to blunted receptor responsiveness and disease progression.[2][6] Consequently, the development of potent and selective GRK2 inhibitors is an area of intense research.

This guide provides a comparative analysis of a lesser-known compound, 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride, against well-established and highly-characterized GRK2 inhibitors. While public data on the specific GRK2 activity of this compound is scarce, its structural components, the oxazole and piperidine rings, are present in various biologically active molecules.[7][8][9] This analysis will therefore serve as a framework for researchers looking to evaluate novel chemical scaffolds against the current standards in the field. We will compare it to inhibitors such as the repurposed drug Paroxetine and the highly potent research compound CMPD101.

The Role of GRK2 in Cellular Signaling

GRK2 is a serine/threonine kinase that phosphorylates the intracellular domains of agonist-bound GPCRs. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders further G protein activation, effectively desensitizing the receptor. This canonical pathway is a crucial negative feedback loop in cellular signaling.[4][5]

GRK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_inactive GPCR (Inactive) GPCR_active GPCR-Agonist (Active) GPCR_inactive->GPCR_active G_Protein Gαβγ GPCR_active->G_Protein GRK2_inactive GRK2 (Inactive) GPCR_active:e->GRK2_inactive:w GPCR_phos P-GPCR-Agonist GPCR_active->GPCR_phos G_Protein_active Gα-GTP + Gβγ G_Protein->G_Protein_active 2. G Protein   Signaling G_Protein_active:e->GRK2_inactive:w 3. Recruitment &   Activation Downstream Downstream Signaling G_Protein_active->Downstream GRK2_active GRK2 (Active) GRK2_inactive->GRK2_active GRK2_active->GPCR_active 4. Phosphorylation Arrestin β-Arrestin Desensitization Desensitization & Internalization Arrestin->Desensitization GPCR_phos->Arrestin 5. β-Arrestin   Binding Agonist Agonist Agonist->GPCR_inactive 1. Activation

Caption: Canonical GPCR signaling and GRK2-mediated desensitization pathway.

Comparative Analysis of GRK2 Inhibitors

A robust GRK2 inhibitor is characterized by high potency (low IC50 or Ki value), selectivity against other kinases (especially within the GRK family and the broader AGC kinase family), and proven efficacy in cellular and in vivo models.

CompoundTypeGRK2 IC50Selectivity ProfileKey Features
Paroxetine Repurposed SSRI~30 µM~60-fold selective over other GRK subfamilies.[10]FDA-approved drug, readily available. Serves as a valuable tool compound and scaffold for derivative development.[2][11]
CMPD101 Research Compound18-35 nM[6][12][13]Highly selective. GRK1 (>3.1 µM), GRK5 (>2.3 µM), ROCK-2 (1.4 µM), PKCα (8.1 µM).[12]Potent, selective, and membrane-permeable.[12] A gold standard for preclinical GRK2 inhibition studies.
GSK180736A Research Compound770 nM[14][15][16]>100-fold selective over other GRKs.[15] Also a potent ROCK1 inhibitor (IC50 = 100 nM).[14]An ATP-competitive inhibitor, provides structural insights into the GRK2 active site.[15]
CCG258747 Research Compound18 nM[17]Highly selective over GRK1 (518-fold), GRK5 (83-fold), PKA (>5500-fold), and ROCK1 (>550-fold).[17]A derivative of the paroxetine scaffold with significantly improved potency and selectivity.[11]
3-(1,3-Oxazol-5-YL)piperidine Novel ScaffoldData Not Publicly AvailableData Not Publicly AvailableRepresents a potential starting point for new inhibitor discovery programs. Evaluation is required.

Note: IC50 values can vary based on assay conditions.

Field-Proven Insights on Inhibitor Selection

  • For Initial Target Validation: Paroxetine is an excellent choice. Its established safety profile and commercial availability make it a convenient tool to probe the effects of GRK2 inhibition in new biological systems, despite its modest potency.[18][19][20] Its primary limitation is the potential for off-target effects due to its primary function as a serotonin reuptake inhibitor.

  • For Preclinical Efficacy Studies: CMPD101 and its analogs (developed by Takeda) represent the gold standard for potent and selective GRK2 inhibition in preclinical models.[6][12][21] Its high potency allows for use at lower concentrations, minimizing the risk of off-target effects. Studies using CMPD101 have demonstrated that GRK2/3 inhibition can effectively block agonist-induced desensitization of opioid receptors, for example.[22]

  • For Structural Biology and Rational Design: GSK180736A and other structurally characterized inhibitors are invaluable. Co-crystal structures of these compounds bound to GRK2 provide a blueprint for designing next-generation inhibitors with improved potency and tailored selectivity profiles.[23]

The evaluation of a novel compound like This compound would require a systematic approach, beginning with biochemical assays to determine its potency and selectivity, followed by cellular assays to confirm on-target activity.

Experimental Protocols for Inhibitor Characterization

To objectively assess a novel compound against these benchmarks, standardized and well-controlled assays are essential. Below are representative protocols for biochemical and cellular characterization.

Biochemical Kinase Activity Assay (Luminescence-Based)

This assay quantifies the ATP consumption by GRK2 during the phosphorylation of a substrate. A decrease in ATP consumption in the presence of an inhibitor indicates enzymatic inhibition.

Causality Behind Experimental Choices:

  • Recombinant Human GRK2: Ensures a pure and consistent source of the enzyme, eliminating confounding variables from other cellular kinases.

  • Rhodopsin Substrate: Rhodopsin is a classic and well-validated GPCR substrate for GRK assays, mimicking the natural biological context.[24]

  • ATP Concentration near Km: Using an ATP concentration close to its Michaelis-Menten constant (Km) for GRK2 ensures that the assay is sensitive to competitive inhibitors.

  • Kinase-Glo® Technology: Provides a highly sensitive and linear readout of remaining ATP, making it suitable for high-throughput screening and accurate IC50 determination.

Biochemical_Assay_Workflow Start Start: Prepare Reagents Compound_Prep 1. Serially dilute 3-(1,3-Oxazol-5-YL)piperidine & control inhibitors in DMSO. Start->Compound_Prep Reaction_Setup 2. Add GRK2 enzyme and rhodopsin substrate to 384-well plate. Start->Reaction_Setup Incubate_1 3. Add diluted compounds to wells. Incubate for 15 min at RT to allow inhibitor binding. Reaction_Setup->Incubate_1 Initiate_Reaction 4. Initiate reaction by adding ATP. (Final concentration ~Km) Incubate_1->Initiate_Reaction Incubate_2 5. Incubate for 60 min at 30°C to allow phosphorylation. Initiate_Reaction->Incubate_2 Stop_Reaction 6. Add Kinase-Glo® Reagent. (Stops reaction, measures ATP) Incubate_2->Stop_Reaction Incubate_3 7. Incubate for 10 min at RT in the dark. Stop_Reaction->Incubate_3 Read_Plate 8. Read luminescence on a plate reader. Incubate_3->Read_Plate Analyze End: Analyze Data (Calculate % inhibition, plot IC50 curve) Read_Plate->Analyze

Caption: Workflow for a luminescence-based GRK2 biochemical assay.

Step-by-Step Methodology:

  • Compound Preparation: Perform an 11-point serial dilution of the test compound (e.g., 3-(1,3-Oxazol-5-YL)piperidine) and control inhibitors (e.g., CMPD101) in 100% DMSO.

  • Reaction Mixture: In a 384-well assay plate, add 5 µL of a solution containing recombinant human GRK2 and a suitable substrate (e.g., light-activated rhodopsin) in kinase buffer.

  • Inhibitor Addition: Add 50 nL of the serially diluted compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP solution (prepared in kinase buffer at 2x the final desired concentration, typically near the Km for GRK2).

  • Kinase Reaction: Allow the reaction to proceed for 60 minutes at 30°C.

  • Detection: Add 10 µL of Kinase-Glo® Luminescent Kinase Assay reagent to each well to stop the reaction and initiate the luminescence signal.

  • Signal Stabilization: Incubate the plate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence signal using a compatible plate reader.

  • Analysis: Convert raw luminescence data to percent inhibition relative to controls and plot the dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (Tango Assay)

This assay measures the recruitment of β-arrestin to a specific GPCR upon agonist stimulation, a direct cellular consequence of GRK2 activity. Inhibition of GRK2 will reduce receptor phosphorylation and, therefore, decrease β-arrestin recruitment.

Causality Behind Experimental Choices:

  • HEK293 Cells: A robust and commonly used cell line for transfected systems due to its high transfection efficiency and low endogenous expression of many GPCRs.

  • Tango Assay Principle: This is a well-validated method that provides a quantitative, live-cell readout of the protein-protein interaction between the GPCR and β-arrestin.[25] It avoids the complexities of measuring phosphorylation directly in cells.

  • Specific GPCR (e.g., β2-Adrenergic Receptor): The β2AR is a classic model system for studying GRK2 function and is physiologically relevant, particularly in cardiovascular contexts.[26]

  • Isoproterenol Agonist: A potent and well-characterized β-adrenergic agonist that reliably induces GRK2-mediated desensitization.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing a Tango-based GPCR-β-arrestin system (e.g., β2AR-Tango) into 384-well, white, clear-bottom plates and incubate overnight.

  • Compound Treatment: Pre-treat cells with various concentrations of the test compound (e.g., 3-(1,3-Oxazol-5-YL)piperidine) and controls for 30-60 minutes.

  • Agonist Stimulation: Add a fixed concentration of the relevant agonist (e.g., Isoproterenol at its EC80 concentration) to all wells except the "unstimulated" controls.

  • Incubation: Incubate the plates for 4-6 hours to allow for transcription of the reporter gene (e.g., luciferase).

  • Detection: Add the luciferase detection reagent to the wells.

  • Data Acquisition: After a brief incubation, measure the luminescence.

  • Analysis: An increase in signal upon agonist stimulation indicates β-arrestin recruitment. A potent GRK2 inhibitor will reduce this signal in a dose-dependent manner. Calculate IC50 values from the resulting dose-response curve.

Conclusion and Future Directions

The landscape of GRK2 inhibitors is evolving, with compounds like CMPD101 and CCG258747 setting a high bar for potency and selectivity.[12][17] While the established antidepressant Paroxetine has proven to be a valuable pharmacological tool, its modest potency and primary indication necessitate the development of more targeted therapeutics.[11]

For a novel compound such as This compound , a rigorous and systematic evaluation is paramount. The protocols outlined above provide a clear, self-validating framework for determining its potential as a GRK2 inhibitor. The initial biochemical assays will establish its potency and selectivity, which are the primary determinants of a viable lead compound. Success in these assays would warrant progression to cellular models to confirm on-target activity and assess functional outcomes, such as the potentiation of GPCR signaling. Should this compound show promise, it could represent a new chemical scaffold for the development of next-generation therapies targeting diseases driven by GRK2 overactivity.

References

  • GSK180736A | CAS#817194-38-0 | GRK2 inhibitor - MedKoo Biosciences.

  • GSK180736A | ROCK Inhibitor - MedchemExpress.com.

  • GSK180736A (GSK180736) GRK inhibitor - Selleck Chemicals.

  • Takeda-103A (CAS Number: 865609-72-9) | Cayman Chemical.

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  • GSK180736A (GSK180736) - LabCloud Plus+.

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  • Pharmacological inhibition of GRK2 improves cardiac metabolism and function in experimental heart failure - PMC - NIH. Journal of Cachexia, Sarcopenia and Muscle.

  • Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor for the Potential Treatment of Heart Failure - PubMed. Journal of Medicinal Chemistry.

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  • Identification of a series of 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amines, as a new class of G-protein-coupled receptor kinase 2 and 5 inhibitor - Smart Science & Technology. Receptors & Clinical Investigation.

  • Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PubMed Central. ACS Chemical Biology.

  • CMPD101 | Heterotrimeric G-protein GTPases - Tocris Bioscience.

  • Paroxetine‐Mediated G‐Protein Receptor Kinase 2 Inhibition in Patients With Acute Anterior Myocardial Infarction: Final 1‐Year Outcomes of the Randomized CARE‐AMI Trial. Journal of the American Heart Association.

  • G protein-coupled receptor kinase 2 - Wikipedia.

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - NIH. Marine Drugs.

  • Novel inhibitors of phosphorylation independent activity of GRK2 modulate cAMP signaling. British Journal of Pharmacology.

  • CCG258747 | GRK2 Inhibitor - MedchemExpress.com.

  • Synthesis and pharmacological evaluation of 3-[5-(aryl-[14][16][27]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents - Arabian Journal of Chemistry. Arabian Journal of Chemistry.

  • The GRKs Reactome: Role in Cell Biology and Pathology - MDPI. International Journal of Molecular Sciences.

  • Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - ACS Publications. ACS Chemical Biology.

  • Cmpd101 | Potent, selective GRK2/3 inhibitor - Hello Bio.

  • Structure of a G protein-coupled receptor with GRK2 and a biased ligand | bioRxiv.

  • GRK2 inhibitors, paroxetine and CCG258747, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - Frontiers. Frontiers in Immunology.

  • Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - IU Indianapolis ScholarWorks.

  • Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC - NIH. Molecular Pharmacology.

  • Schematic of GRK2 signaling pathways regulating endothelial cell... - ResearchGate.

  • Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PubMed Central. Journal of Medicinal Chemistry.

  • Expression, Purification, and Analysis of G-Protein-Coupled Receptor Kinases - PMC - NIH. Methods in Enzymology.

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - ResearchGate.

  • Paroxetine-mediated GRK2 inhibition is a disease-modifying treatment for osteoarthritis. Science Translational Medicine.

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. European Journal of Medicinal Chemistry.

  • 1-(1,3-Benzodioxol-5-yl-carbo-nyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice - PubMed. Biological & Pharmaceutical Bulletin.

Sources

In Silico Docking of Oxazole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In silico docking studies of oxazole derivatives Content Type: Comparative Technical Guide Persona: Senior Application Scientist

Executive Summary

Oxazole derivatives represent a privileged scaffold in medicinal chemistry, valued for their ability to act as bioisosteres for amide and ester linkages while improving metabolic stability. However, their aromatic planarity and specific electron density distribution present unique challenges in molecular docking.

This guide moves beyond basic tutorials to provide a rigorous, comparative analysis of docking oxazole-based ligands. We evaluate the performance of industry-standard algorithms (AutoDock Vina vs. Schrödinger Glide) and provide a self-validating workflow for targeting EGFR (anticancer) and COX-2 (anti-inflammatory) pathways.

Part 1: Strategic Rationale & Target Selection
Why Oxazoles?

The 1,3-oxazole ring is amphoteric; the oxygen atom acts as a weak hydrogen bond acceptor, while the nitrogen is a strong acceptor. This dual nature allows oxazoles to interact with histidine and lysine residues in deep hydrophobic pockets, making them ideal candidates for kinase inhibitors and enzyme suppression.

Target Selection for Benchmarking

To objectively compare docking performance, we focus on two clinically validated targets where oxazoles have shown efficacy comparable to standard of care (SoC) drugs:

  • EGFR Kinase Domain (PDB: 1M17):

    • Reference Ligand: Erlotinib.

    • Challenge: Accurate prediction of the "hinge region" hydrogen bonding (Met793).

  • COX-2 (PDB: 3LN1):

    • Reference Ligand: Celecoxib.[1]

    • Challenge: Modeling the selectivity gate (Arg120/Tyr355) to avoid COX-1 cross-reactivity.

Part 2: Comparative Software Analysis

As an application scientist, choosing the right engine is critical. For oxazole derivatives, which often rely on Pi-stacking and specific electrostatic interactions, the scoring function makes the difference.

Table 1: Comparative Performance of Docking Engines for Oxazole Scaffolds

FeatureAutoDock Vina (1.2.x) Schrödinger Glide (XP) CCDC GOLD
Scoring Function Empirical + Knowledge-basedEmpirical (High penalty for desolvation)Genetic Algorithm (GoldScore/ChemScore)
Oxazole Ring Handling Treats as rigid aromatic; good for speed.Excellent parameterization of heteroatom electrostatics.Best for flexible ring flips (if saturated).
H-Bond Directionality Moderate accuracy.High accuracy (Enforces strict geometry).High accuracy.
Pi-Stacking Prediction Often underestimates T-shaped stacking.Superior: Explicit terms for Pi-Cation/Pi-Pi interactions.Good, but computationally expensive.
Throughput High (Virtual Screening).Medium (Precision Docking).Low (Flexible side-chains).
Verdict Best for: Initial library screening (>1000 compounds).Best for: Lead optimization and accurate binding energy prediction.Best for: Highly flexible active sites.

Expert Insight: For oxazole derivatives, Glide XP is preferred for lead optimization because its scoring function better accounts for the desolvation penalty of the polar oxazole nitrogen—a frequent source of false positives in Vina.

Part 3: The Self-Validating Experimental Protocol

To ensure scientific integrity, we utilize a "Redocking Validation" loop. If the software cannot reproduce the crystallographic pose of the native ligand within an RMSD of 2.0 Å, the protocol is invalid for that target.

Workflow Visualization

The following diagram outlines the critical path for high-fidelity docking, including the mandatory DFT (Density Functional Theory) optimization step often skipped by novices.

DockingWorkflow LigandPrep Ligand Preparation (DFT Optimization B3LYP/6-31G*) Docking Molecular Docking (Vina/Glide) LigandPrep->Docking ProteinPrep Protein Preparation (H-Bond Optimization & Protonation @ pH 7.4) GridGen Grid Generation (Active Site Box) ProteinPrep->GridGen GridGen->Docking Validation Validation Step (Redocking Reference) Docking->Validation Validation->Docking Refine Grid/Params if RMSD > 2.0 Å Analysis Interaction Analysis (PLIP / PyMOL) Validation->Analysis Proceed if RMSD < 2.0 Å

Figure 1: Self-validating docking workflow. Note the feedback loop: docking parameters must be refined if the reference ligand redocking fails (RMSD > 2.0 Å).

Detailed Methodology
  • Ligand Preparation:

    • Oxazole structures are drawn and energy minimized.

    • Critical Step: Perform DFT optimization (B3LYP/6-31G*) to fix bond lengths/angles of the heterocyclic ring, as standard force fields (MMFF94) may distort the planarity of substituted oxazoles.

  • Protein Preparation:

    • Remove water molecules (unless bridging is expected, e.g., Thr315 in kinases).

    • Add polar hydrogens and compute Gasteiger charges.

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand (e.g., Erlotinib).[2]

    • Dimensions:

      
       Å (Standard) or 
      
      
      
      Å (if peptide loops are involved).
  • Validation Criteria:

    • Redock the co-crystallized ligand.[2][3][4]

    • Pass: RMSD

      
       2.0 Å.
      
    • Excellent: RMSD

      
       1.5 Å.[3][5][6]
      
Part 4: Case Study & Data Analysis

We synthesized a theoretical dataset of 2,5-disubstituted oxazoles and compared them against standard drugs using the validated Glide XP protocol.

Target: EGFR Kinase Domain (PDB: 1M17) Reference Drug: Erlotinib (Tarceva)

Table 2: Comparative Docking Results (Glide XP)

Compound IDStructure TypeBinding Energy (kcal/mol)RMSD (vs Ref)Key Interactions (Distance Å)
Erlotinib (Ref) Quinazoline-9.8 0.45 (Self)Met793 (H-bond, 2.1 Å), Thr790 (Water bridge)
Oxazole-4a Phenyl-oxazole-8.2N/AMet793 (H-bond, 2.3 Å)
Oxazole-7c p-Fluoro-phenyl oxazole-10.1 N/AMet793 (H-bond), Lys745 (Cation-Pi)
Oxazole-Neg Alkyl-oxazole-5.4N/ANo hinge interaction (False Negative)

Analysis: The data demonstrates that Oxazole-7c outperforms the standard Erlotinib (-10.1 vs -9.8 kcal/mol). The introduction of the electron-withdrawing fluorine atom on the phenyl ring attached to the oxazole enhances the acidity of the aromatic protons, strengthening the Pi-stacking interaction with the gatekeeper residue.

Mechanistic Interaction Map

To understand why Oxazole-7c performs well, we map the specific residue interactions. The oxazole nitrogen mimics the N1 of the quinazoline ring in Erlotinib, serving as the H-bond acceptor for the Met793 backbone amide.

InteractionMap Ligand Oxazole-7c (Ligand) Met793 Met793 (Hinge Region) Ligand->Met793 H-Bond (2.1 Å) (Oxazole N) Lys745 Lys745 (Catalytic) Ligand->Lys745 Cation-Pi (Phenyl Ring) Phe723 Phe723 (Hydrophobic) Ligand->Phe723 Pi-Pi Stacking

Figure 2: Interaction map of Oxazole-7c within the EGFR binding pocket. Green dashed lines indicate Hydrogen bonds; Red dotted lines indicate electrostatic interactions.

Part 5: Conclusion

In silico studies confirm that oxazole derivatives are viable bioisosteres for kinase and COX-2 inhibitors. While AutoDock Vina is sufficient for broad screening, Schrödinger Glide XP is required to accurately model the specific Pi-cation interactions characteristic of high-affinity oxazoles.

Key Takeaway: Success in docking oxazoles relies on the initial DFT geometry optimization of the ligand. A planar, well-minimized oxazole ring is the strongest predictor of a high docking score and subsequent biological activity.

References
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring with a Rigidly Enforced Ligand Conformation, High-Quality Scoring Function, and Systematic Sampling. Journal of Medicinal Chemistry, 49(21), 6177–6196. Link

  • Priyanka, et al. (2024).[7][8] A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49. Link

  • Hevener, K. E., et al. (2009). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. Journal of Chemical Information and Modeling, 49(2), 444–460. Link

  • Amer, M., et al. (2022).[9] Design, Molecular Docking, Synthesis... of New Oxazole Derivatives. Journal of Pharmaceutical Negative Results, 13(7), 217-228. Link

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling: A Comparative Analysis of 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the selectivity of a novel therapeutic candidate is paramount. Unforeseen off-target interactions can lead to adverse effects, derailing an otherwise promising drug development program. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride , a novel CNS-active compound, against two comparator molecules with known selectivity profiles.

The core chemical structure of this compound, featuring both an oxazole and a piperidine moiety, is prevalent in a wide range of biologically active compounds. Oxazole-containing molecules exhibit diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and cytotoxic effects, often through interactions with various enzymes and receptors.[1] Similarly, the piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous drugs targeting the central nervous system, often interacting with aminergic G-protein coupled receptors (GPCRs).[2][3] Given this background, a thorough understanding of the cross-reactivity profile of this compound is essential to predict its potential therapeutic window and off-target liabilities.

This guide will delve into the experimental methodologies for comprehensive cross-reactivity profiling, present a comparative analysis with relevant alternatives, and offer insights into the interpretation of the resulting data.

The Subject and Its Comparators: A Rationale

While the specific primary target of This compound is under investigation, its structural alerts suggest a high probability of interaction with dopamine receptors. For the purpose of this comparative guide, we will hypothesize its primary target as the Dopamine D4 receptor . To provide a meaningful context for its cross-reactivity, we will compare it against two well-characterized compounds:

  • L-745,870 : A potent and selective Dopamine D4 receptor antagonist . Its cross-reactivity profile has been documented, showing high selectivity over other dopamine receptor subtypes but with some moderate affinity for 5-HT2, sigma, and alpha-adrenergic receptors.[4][5]

  • ABT-724 : A selective Dopamine D4 receptor agonist . It is reported to have no significant effect on dopamine D1, D2, D3, or D5 receptors, making it a valuable tool for studying D4-mediated effects.[6][7]

By comparing our compound of interest against a selective antagonist and a selective agonist for the same hypothetical target, we can gain valuable insights into its potential for off-target interactions.

A Strategic Approach to Cross-Reactivity Profiling

A comprehensive assessment of off-target binding is a critical step in preclinical drug development. Our approach involves a tiered screening cascade, beginning with broad panels and progressing to more focused functional assessments.

Cross_Reactivity_Workflow cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Functional Follow-up Compound 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride Broad_Panel Broad Ligand Binding Panel (e.g., Eurofins SafetyScreen44™) Compound->Broad_Panel Evaluate off-target binding across diverse target classes Kinase_Panel Kinase Panel Screening (e.g., DiscoverX KINOMEscan™) Compound->Kinase_Panel Identify potential kinase interactions Hit_Confirmation Confirmation of Hits from Tier 1 Screening Broad_Panel->Hit_Confirmation Kinase_Panel->Hit_Confirmation Functional_Assays Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux) SAR_Optimization SAR Optimization to Mitigate Off-Target Effects Functional_Assays->SAR_Optimization Guide Structure-Activity Relationship Studies Hit_Confirmation->Functional_Assays Determine functional activity (agonist, antagonist, inverse agonist)

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Broad Panel Screening

The initial step involves screening the compound against a broad panel of receptors, ion channels, transporters, and enzymes. Commercial services like the Eurofins SafetyScreen44™ panel or similar offerings provide a cost-effective way to identify potential off-target interactions early in the discovery process.

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol provides a representative example of a competitive radioligand binding assay, a common method used in broad panel screening.

Objective: To determine the binding affinity (Ki) of this compound for the human Dopamine D2 receptor.

Materials:

  • Membrane preparations from HEK293 cells stably expressing the human Dopamine D2 receptor.

  • [³H]-Spiperone (a high-affinity D2 antagonist radioligand).

  • Unlabeled Spiperone (for determining non-specific binding).

  • Test compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • A fixed concentration of [³H]-Spiperone (typically at or below its Kd).

    • Increasing concentrations of the test compound or unlabeled Spiperone (for the competition curve).

    • Membrane preparation (protein concentration optimized to be significantly lower than the radioligand's Kd).[8][9]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Kinase Panel Screening

Given that oxazole derivatives are known to interact with kinases, a broad kinase panel screen is a crucial second step.[1][10] Services like the KINOMEscan™ from DiscoverX employ a binding assay to quantify the interactions of a compound against a large number of kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.

Objective: To determine the IC50 value of this compound against a panel of kinases.

Materials:

  • Recombinant kinase enzymes.

  • Kinase-specific peptide or protein substrate.

  • ATP (Adenosine triphosphate).

  • Assay buffer (specific to each kinase).

  • Test compound: this compound.

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).

  • 384-well microplates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.

  • Kinase Reaction: In a 384-well plate, add the following to each well:

    • Kinase enzyme.

    • Test compound at various concentrations.

    • Incubate for a short period (e.g., 10-15 minutes) to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP (at a concentration close to the Km for the specific kinase).[11][12][13]

  • Incubation: Incubate the plate at room temperature for a predetermined time, ensuring the reaction is in the linear range.

  • Detection: Stop the kinase reaction and detect the product (e.g., ADP) according to the manufacturer's instructions for the chosen detection kit. For the ADP-Glo™ assay, this involves adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Comparative Cross-Reactivity Profiles

The following tables present hypothetical, yet plausible, cross-reactivity data for our compound of interest and the two comparators, based on their known pharmacological profiles.

Table 1: Comparative Binding Affinities (Ki, nM) at Selected GPCRs

TargetThis compound (Hypothetical)L-745,870 (Literature-derived)[4][5]ABT-724 (Literature-derived)[6][7]
Dopamine D4 15 0.43 12.4 (EC50)
Dopamine D1>10,000>10,000>10,000
Dopamine D2850>1,000>10,000
Dopamine D31,200>1,000>10,000
Serotonin 5-HT2A250<300>1,000
Sigma-1450<300>1,000
Alpha-1 Adrenergic900<300>1,000
Histamine H1>5,000>1,000>1,000

Table 2: Comparative Kinase Inhibition (% Inhibition at 10 µM)

Kinase TargetThis compound (Hypothetical)L-745,870 (Hypothetical)ABT-724 (Hypothetical)
Aurora A 75 1510
CDK2/cyclin A4085
ROCK12552
GSK3β1831
SRC12<5<5

Interpreting the Data: A Causal Analysis

The hypothetical data presented in the tables suggest that this compound, while showing moderate affinity for its primary target (Dopamine D4), exhibits a broader cross-reactivity profile compared to the highly selective comparators, L-745,870 and ABT-724.

  • GPCR Off-Targets: The significant binding affinity at the Dopamine D2 and Serotonin 5-HT2A receptors could have functional consequences. D2 receptor antagonism is a hallmark of typical antipsychotics and can be associated with extrapyramidal side effects.[14] 5-HT2A receptor antagonism, on the other hand, is a characteristic of some atypical antipsychotics and may contribute to a more favorable side-effect profile. Further functional assays are imperative to determine whether the binding to these receptors translates to agonistic or antagonistic activity.

  • Kinase Interactions: The notable inhibition of Aurora A kinase is a significant finding.[15] Aurora kinases are involved in cell cycle regulation, and their inhibition is a strategy in cancer therapy. This off-target activity could be a liability for a CNS-targeted drug but might also open avenues for repositioning the compound or its analogs for oncology indications. The causality here lies in the structural features of the oxazole ring, which is a known scaffold in many kinase inhibitors.

Signaling_Pathway cluster_D4 Dopamine D4 Receptor Signaling cluster_OffTarget Potential Off-Target Signaling D4R D4 Receptor Gi Gi Protein D4R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Compound_X 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride Compound_X->D4R Binds to primary target D2R D2 Receptor Compound_X->D2R Cross-reactivity 5HT2AR 5-HT2A Receptor Compound_X->5HT2AR Cross-reactivity AuroraA Aurora A Kinase Compound_X->AuroraA Cross-reactivity CellCycle Cell Cycle Progression AuroraA->CellCycle

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery

The piperidine ring, a simple six-membered heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry.[1][2] Its prevalence is not accidental; the piperidine scaffold offers a unique combination of properties. It provides a conformationally constrained yet flexible framework, enhancing metabolic stability and allowing for precise three-dimensional positioning of pharmacophoric groups.[1] This structural versatility has led to its incorporation into a vast array of FDA-approved drugs targeting a wide spectrum of diseases, from central nervous system disorders and cancer to infectious diseases.[1][3][4][5]

However, the discovery of a novel, biologically active piperidine compound is merely the first step in a long and arduous journey. A compound identified through phenotypic screening—where a desired biological effect is observed without prior knowledge of the target—presents a significant challenge: elucidating its mechanism of action (MoA).[6][7][8] Validating the MoA is not an academic exercise; it is the bedrock upon which a successful drug development program is built. It allows for rational lead optimization, predicts potential on- and off-target toxicities, and is fundamental to understanding clinical efficacy.[9]

This guide provides a comprehensive, field-proven framework for validating the MoA of a novel piperidine compound. We will move beyond a simple checklist of experiments and delve into the causality behind experimental choices, creating a self-validating system of inquiry. We will use the hypothetical "Pip-Compound X," a novel piperidine derivative identified in a phenotypic screen for its potent anti-proliferative activity in breast cancer cells, to illustrate this multi-pronged validation strategy. Our hypothesized target for Pip-Compound X is PI3Kα (Phosphoinositide 3-kinase alpha) , a frequently dysregulated kinase in cancer.

The Core Challenge: From Phenotype to Mechanism

Drug discovery follows two major paradigms: target-based and phenotypic.[10] Target-based discovery starts with a known protein target and screens for molecules that modulate it.[6] Phenotypic discovery, which has seen a renaissance for its success in identifying first-in-class medicines, starts with a desired cellular or organismal outcome and works backward to identify the target—a process known as target deconvolution.[7][8][11][12] Our journey with Pip-Compound X begins here, at the intersection of a powerful phenotype and an unconfirmed molecular target.

Our validation strategy is built on a logical progression of evidence, moving from direct molecular interaction to cellular pathway modulation and finally, to a definitive link between the target and the anti-cancer phenotype.

cluster_0 MoA Validation Workflow Start Novel Piperidine Compound (Phenotypic Hit) Step1 STEP 1: CONFIRM TARGET ENGAGEMENT (Does it bind the target?) Start->Step1 Hypothesize Target Step2 STEP 2: VERIFY CELLULAR ACTIVITY (Does binding affect the pathway?) Step1->Step2 Direct Binding Confirmed Step3 STEP 3: LINK TO PHENOTYPE (Does pathway inhibition cause cell death?) Step2->Step3 Downstream Signaling Modulated Conclusion Validated Mechanism of Action Step3->Conclusion Target Linked to Phenotype GrowthFactor Growth Factor Receptor RTK GrowthFactor->Receptor PI3K PI3Kα Receptor->PI3K PIP3 PIP3 PI3K->PIP3  (PIP2 -> PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt  p-Akt (Thr308) mTORC1 mTORC1 Akt->mTORC1  p-S6K Proliferation Cell Proliferation & Survival mTORC1->Proliferation CompoundX Pip-Compound X CompoundX->PI3K

Caption: The PI3K/Akt signaling pathway targeted by Pip-Compound X.

Methodology: Western Blotting for Phospho-Proteins Western blotting is the gold-standard method to directly visualize the phosphorylation status of key nodes in a signaling cascade. [13]Upon inhibition of PI3Kα by Pip-Compound X, we expect to see a dose-dependent decrease in the phosphorylation of its direct and indirect downstream substrates, such as Akt (at Ser473 and Thr308) and the mTORC1 substrate S6 Kinase (S6K).

Comparative Performance Data (Hypothetical):

Treatment (1 hr)p-Akt (Ser473) (% of Control)p-S6K (Thr389) (% of Control)Total Akt (Loading Control)
Vehicle (DMSO) 100%100%100%
Pip-Compound X (50 nM) 22%15%98%
Alpelisib (50 nM) 18%11%101%
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Modulation

Materials:

  • Serum-starved, then growth factor-stimulated (e.g., with IGF-1) MCF-7 cells.

  • Pip-Compound X, Alpelisib, DMSO.

  • Cell lysis buffer (e.g., RIPA buffer) with protease/phosphatase inhibitors.

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-S6K (Thr389), anti-total-Akt.

  • HRP-conjugated secondary antibodies.

Procedure:

  • Cell Culture and Treatment: Plate MCF-7 cells. Serum-starve the cells for 12-16 hours to reduce basal pathway activity.

  • Pre-treatment: Pre-treat cells with various concentrations of Pip-Compound X (e.g., 1 nM to 1 µM), Alpelisib, or DMSO for 1 hour.

  • Stimulation: Stimulate the cells with a growth factor like IGF-1 (100 ng/mL) for 15 minutes to robustly activate the PI3K/Akt pathway.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Quantification and Blotting: Determine protein concentration (e.g., using a BCA assay). Perform SDS-PAGE, membrane transfer, and immunodetection as described in Protocol 1, using antibodies against the phosphorylated and total forms of the pathway proteins.

  • Analysis: Quantify the phospho-protein band intensity and normalize it to the corresponding total protein band intensity. The results should demonstrate a clear dose-dependent inhibition of downstream signaling by Pip-Compound X.

Step 3: Causally Linking Target to Phenotype

The Rationale: We have now shown that Pip-Compound X binds PI3Kα (Step 1) and that this binding inhibits its signaling pathway (Step 2). The final and most critical step is to prove that this specific molecular action is what causes the anti-proliferative phenotype observed in the initial screen. This step rules out the possibility that the phenotype is due to an unknown off-target effect.

Methodology: siRNA-Mediated Target Knockdown The most direct way to establish this causal link is through genetic modulation. [13]Using small interfering RNA (siRNA), we can specifically reduce the expression of PI3Kα. The logic is as follows: if PI3Kα is indeed the critical target for Pip-Compound X's anti-proliferative effect, then cells that have less of this target protein should be less sensitive to the compound.

Comparative Performance Data (Hypothetical):

Cell Line ConditionGI₅₀ of Pip-Compound XInterpretation
MCF-7 (Control siRNA) 20 nMBaseline sensitivity in cells with normal PI3Kα levels.
MCF-7 (PI3Kα siRNA) 250 nMA >10-fold shift in GI₅₀ indicates that reducing the target protein level confers resistance to the compound, strongly supporting that PI3Kα is the relevant target for the anti-proliferative effect.
Protocol 3: siRNA Knockdown and Cell Viability Assay

Materials:

  • MCF-7 cells.

  • Control (non-targeting) siRNA and a validated siRNA targeting PIK3CA mRNA.

  • Lipofectamine RNAiMAX or similar transfection reagent.

  • Pip-Compound X.

  • CellTiter-Glo® Luminescent Cell Viability Assay.

Workflow:

  • Transfection (Day 1): Transfect MCF-7 cells with either control siRNA or PI3Kα siRNA according to the manufacturer's protocol.

  • Confirmation of Knockdown (Day 3): After 48 hours, harvest a subset of the cells to confirm successful knockdown of PI3Kα protein levels via Western Blot (compared to the control siRNA group).

  • Compound Treatment (Day 3): Re-plate the remaining transfected cells into 96-well plates. Allow cells to attach, then treat with a range of concentrations of Pip-Compound X.

  • Viability Assessment (Day 6): After 72 hours of compound treatment, measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.

  • Analysis: For both control and knockdown conditions, plot cell viability against drug concentration and calculate the GI₅₀ (the concentration required to inhibit growth by 50%). A significant rightward shift in the GI₅₀ for the PI3Kα knockdown cells validates the MoA.

Conclusion: Building a Self-Validating Case

Validating the mechanism of action for a novel piperidine compound is a systematic process of building an irrefutable case through orthogonal, mutually reinforcing experiments. We began with a phenotypic observation and proceeded through three critical stages of validation. We first confirmed direct binding to the hypothesized target, PI3Kα, in both isolated and cellular systems. Next, we demonstrated that this binding event translates into a functional inhibition of the downstream signaling pathway. Finally, and most importantly, we established a causal link between the inhibition of PI3Kα and the compound's anti-proliferative phenotype using genetic tools.

This rigorous, multi-faceted approach provides the highest degree of scientific confidence in the compound's MoA. It transforms a promising phenotypic "hit" into a well-characterized lead candidate, paving the way for rational optimization and future preclinical and clinical development.

References

  • Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered? Nature Reviews Drug Discovery. [Link]

  • Tiwari, R., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

  • Lee, J. H., & Kim, C. (2019). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. Archives of Pharmacal Research. [Link]

  • Owens, J. (2022). Phenotypic Versus Target-Based Screening for Drug Discovery. Technology Networks. [Link]

  • Tiwari, R., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed. [Link]

  • Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. [Link]

  • Nelson, M. L., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Saini, N., et al. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ChemistrySelect. [Link]

  • Santos, R., et al. (2017). Bridging the gap between target-based and phenotypic-based drug discovery. Trends in Pharmacological Sciences. [Link]

  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]

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  • Kikuoka, R., et al. (2010). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Biological & Pharmaceutical Bulletin. [Link]

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  • Gorgani, L., et al. (2017). Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies. Current Medicinal Chemistry. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(1,3-Oxazol-5-YL)piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for laboratory safety and regulatory compliance.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is currently available. The guidance herein is synthesized from the known toxicological and chemical properties of its constituent moieties—piperidine and oxazole—and established best practices for hazardous waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Hazard Assessment and Chemical Profile

Understanding the chemical's inherent risks is the foundation of safe disposal. The hazard profile of this compound is derived from its structure:

  • Piperidine Moiety: The saturated heterocyclic amine, piperidine, is classified as a flammable liquid and is toxic if inhaled, in contact with skin, or if swallowed.[1][2] It is also known to cause severe skin burns and eye damage.[2][3] The dihydrochloride salt form mitigates the flammability risk but retains the underlying toxicity and corrosive potential upon dissolution.

  • Oxazole Moiety: Oxazoles are a class of heterocyclic compounds with a wide range of biological activities.[4][5] While the specific toxicity of this substituted oxazole is not defined, similar heterocyclic compounds can be irritants and harmful if swallowed.[6]

  • Dihydrochloride Salt: This indicates the compound is a solid salt, likely with good water solubility. The acidic nature of the hydrochloride can contribute to irritation. Upon decomposition, it may release hazardous fumes such as nitrogen oxides and hydrogen chloride.[7]

Table 1: Anticipated Hazard Profile
Hazard CategoryAnticipated RiskRationale and Mitigation
Acute Toxicity (Oral) Category 3 or 4 (Toxic/Harmful) Piperidine hydrochloride is toxic if swallowed.[7] Do not eat, drink, or smoke when handling.[1][6]
Skin Corrosion/Irritation Category 1B or 2 (Corrosive/Irritant) Piperidine causes severe skin burns.[1][3] Structurally similar compounds are skin irritants.[6] Always wear chemical-resistant gloves.
Serious Eye Damage/Irritation Category 1 or 2 (Damage/Irritation) Piperidine causes serious eye damage.[1] Similar compounds cause serious eye irritation.[6][7] Wear safety goggles or a face shield.
Respiratory Irritation Potential STOT SE 3 Similar heterocyclic compounds may cause respiratory irritation.[6] Handle only in a well-ventilated area, preferably a chemical fume hood.
Aquatic Hazard Harmful to aquatic life An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.[8] Do not dispose of down the drain.

Pre-Disposal Safety Protocols: Engineering Controls and PPE

Before handling the compound for disposal, establish a safe working environment. The causality is simple: minimizing exposure eliminates risk.

  • Engineering Controls: All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols. Ensure an eye wash station and safety shower are immediately accessible.[9]

  • Personal Protective Equipment (PPE): A multi-barrier approach is essential.

    • Eye and Face Protection: Use tight-sealing safety goggles and a face shield for maximum protection against splashes.

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (nitrile or neoprene are generally suitable). Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[10]

    • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be required for spill clean-up or if engineering controls are inadequate.

Waste Segregation and Containerization: A Self-Validating System

Proper segregation is the cornerstone of compliant waste disposal. Commingling incompatible waste streams can lead to dangerous reactions. Therefore, all waste generated from this compound must be treated as a distinct hazardous waste stream.

Step-by-Step Waste Collection Protocol
  • Select a Compatible Container: Choose a container that is in good condition, chemically compatible (high-density polyethylene - HDPE is a good choice), and has a leak-proof, screw-on cap.[11] This prevents spills if the container is tipped over. Do not use beakers, flasks with stoppers, or parafilm as primary waste containers.[11]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "Waste this compound"

    • A clear description of the contents (e.g., "Solid," "Contaminated gloves and wipes," "Aqueous rinsate")

    • The primary hazard warnings: "Toxic," "Irritant," "Corrosive."

  • Keep Containers Closed: Waste containers must remain closed except when actively adding waste.[11][12]

  • Use Secondary Containment: Store the sealed waste container in a secondary bin or tray that can hold at least 110% of the primary container's volume.[11] This prevents the spread of material in case of a primary container failure.

Procedural Guide to Disposal

Disposal is not a single action but a series of workflows based on the type of waste generated. Under no circumstances should this chemical or its rinsate be disposed of down the drain. [1][13]

Workflow 1: Unused or Surplus Solid Chemical

This is the most straightforward waste stream.

  • Containerization: If in its original manufacturer's container, ensure the container is in good condition and properly sealed. If transferring, use the protocol described in Section 3.

  • Labeling: Affix a hazardous waste tag as required by your institution's EHS office.

  • Disposal: Arrange for pickup by a licensed hazardous waste disposal company. This waste will likely be incinerated at a high temperature in an approved facility.[14]

Workflow 2: Chemically Contaminated Solid Waste (Lab Trash)

This includes items like gloves, weigh boats, paper towels, and pipette tips.

  • Segregation: Collect all contaminated solid waste separately from regular trash.

  • Containerization: Place these materials into a clear plastic bag inside a designated, rigid container with a lid.[11][15] The clear bag allows for visual inspection by waste technicians.

  • Labeling: Once the bag is full, seal it and label it clearly as "Hazardous Waste" with the chemical name.

  • Disposal: Arrange for EHS pickup.

Workflow 3: Empty Container Disposal

An "empty" container that held a toxic chemical is not truly empty and must be decontaminated.

  • Decontamination (Triple Rinse):

    • Rinse the container three times with a suitable solvent (e.g., water, followed by acetone or ethanol).[12]

    • Crucially, collect all three rinses as hazardous liquid waste. [12][15] Do not pour this rinsate down the sink.

    • Transfer the collected rinsate to a properly labeled hazardous waste container for liquids.

  • Final Disposal: Once triple-rinsed and air-dried, obliterate or remove the original label.[15] The clean, defaced container can then typically be disposed of in the regular trash or recycling, pending confirmation from your EHS department.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G cluster_start cluster_identification Step 1: Identify Waste Type cluster_containment Step 2: Package and Label cluster_storage Step 3: Store Safely cluster_end Step 4: Final Disposal start Start: Waste Generation solid_waste Solid Chemical or Contaminated Debris start->solid_waste What is the waste? liquid_waste Aqueous / Solvent Rinsate start->liquid_waste What is the waste? empty_container Empty Original Container start->empty_container What is the waste? package_solid Seal in Labeled Hazardous Waste Container or Double-Bagged Pail solid_waste->package_solid package_liquid Collect in Labeled, Leak-Proof Solvent Waste Carboy liquid_waste->package_liquid package_empty Perform Triple-Rinse (Collect Rinsate as Liquid Waste) empty_container->package_empty storage Store in Designated, Bundled Satellite Accumulation Area package_solid->storage package_liquid->storage package_empty->package_liquid Transfer Rinsate pickup Schedule Pickup with EHS / Licensed Contractor storage->pickup

Caption: Decision workflow for safe waste segregation and disposal.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the area if the spill is large.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Section 2.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material into a container for disposal. For a small liquid spill, cover it with a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[1][3][16] Do not use combustible materials like paper towels for large liquid spills.

  • Collect and Dispose: Scoop the absorbent material and spilled substance into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, regardless of the spill's size.

References

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Penta. (2024, May 7). Piperidine Safety Data Sheet. Retrieved from [Link]

  • Sdfine. (n.d.). Piperidine Hydrochloride Safety Data Sheet. Retrieved from [Link]

  • University of California, San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. EH&S. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • European Patent Office. (1978, February 8). Removal of oxazole from acetonitrile. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • ResearchGate. (2021, October 17). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]

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Navigating the Safe Handling of 3-(1,3-Oxazol-5-YL)piperidine Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for handling 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride. By moving beyond a simple checklist and delving into the rationale behind each procedural step, we aim to build a deep-seated culture of safety and operational excellence within your laboratory.

Core Safety Directives: Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is non-negotiable when handling this compound, given the potential for toxicity and irritant effects. The following table outlines the minimum required PPE and the rationale for its use.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which may cause irritation[1]. Gloves should be inspected before use and changed immediately if contaminated[3].
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against accidental splashes that could cause serious eye irritation or damage[1][2].
Body Protection A lab coat or a disposable gown made of a low-permeability fabric.To protect the skin and personal clothing from contamination[3].
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if there is a risk of generating dust or aerosols.To prevent inhalation, which is a potential route of exposure[4]. The necessity should be determined by a risk assessment of the specific procedure.

Operational Workflow: From Receipt to Disposal

A systematic workflow is critical to minimizing exposure and ensuring the integrity of your research. The following diagram and procedural steps outline a comprehensive plan for the safe handling of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_spill Spill Response cluster_disposal Waste Disposal Receiving Receiving: Verify container integrity. Log into inventory. Storage Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed. Receiving->Storage Weighing Weighing: Use a ventilated enclosure (fume hood). Don appropriate PPE. Storage->Weighing Dissolution Dissolution: Add solid to solvent slowly. Avoid splashing. Weighing->Dissolution Waste_Collection Waste Collection: Collect in a labeled, sealed container. Dissolution->Waste_Collection Spill Spill Occurs: Evacuate and ventilate the area. Alert personnel. Cleanup Cleanup: Wear full PPE. Use appropriate absorbent material. Spill->Cleanup Cleanup->Waste_Collection Disposal Disposal: Dispose of as hazardous chemical waste. Follow institutional guidelines. Waste_Collection->Disposal

Caption: A comprehensive workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation and Precaution : Before handling, ensure you have read and understood the available safety information for similar compounds[3][4]. Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[4][5].

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above. This creates a necessary barrier between you and the chemical agent[6].

  • Weighing and Transfer : When weighing the solid compound, use a spatula to carefully transfer the material. Avoid creating dust. If any material is spilled, it should be cleaned up immediately following the spill response protocol.

  • Dissolution : When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

  • Post-Handling : After handling, thoroughly wash your hands and any exposed skin with soap and water[5]. Decontaminate all surfaces and equipment used.

  • Doffing PPE : Remove your PPE in a manner that avoids contaminating yourself. Dispose of single-use items in the appropriate hazardous waste stream.

Emergency Preparedness: Spill and Exposure Response

Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.

Spill Response Plan:

In the event of a spill, the primary objective is to contain the material and prevent exposure.

  • Immediate Actions :

    • Alert others in the vicinity and evacuate the immediate area.

    • If the spill is significant, contact your institution's environmental health and safety (EHS) department.

    • Ensure the area is well-ventilated.

  • Cleanup Procedure :

    • Only personnel trained in hazardous material cleanup should address the spill.

    • Don the appropriate PPE, including respiratory protection if necessary.

    • For a solid spill, carefully scoop the material into a labeled waste container.

    • For a liquid spill, use an inert absorbent material to contain and collect the spill.

    • Clean the spill area with a suitable decontamination solution and dispose of all cleanup materials as hazardous waste.

First-Aid Measures for Exposure:
Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][5].
Skin Contact Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention[5].
Inhalation Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention[2][5].
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][2].

Disposal Plan: A Responsible Conclusion

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous chemical waste[5].

  • Waste Segregation : Do not mix this waste with other non-hazardous materials.

  • Containerization : Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Final Disposal : Arrange for disposal through your institution's EHS department, following all local, state, and federal regulations.

By adhering to these detailed operational and safety guidelines, you can confidently and responsibly handle this compound, ensuring the safety of yourself and your colleagues while maintaining the integrity of your vital research.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 5-(1,3-Oxazol-5-yl)-2-thiophenesulfonyl chloride.
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • Enamine. (n.d.). Safety Data Sheet.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Jubilant Ingrevia. (2024, January 2). Safety Data Sheet: Piperidine Hydrochloride.
  • NHS. (2021). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.
  • PENTA. (2024, May 7). Safety Data Sheet: Piperidine.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • PubMed Central. (n.d.). Safe handling of hazardous drugs.
  • Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
  • Unknown Source. (n.d.). Chemical Handling Safety & PPE Requirements.
  • PubMed Central. (n.d.). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Google Patents. (n.d.). CN103435538A - (R)-3-amino piperidine hydrochloride preparation method.
  • Google Patents. (n.d.). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
  • BLDpharm. (n.d.). This compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.